4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline
Description
Properties
IUPAC Name |
4-(imidazo[1,2-a]pyridin-2-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-11-4-6-13(7-5-11)18-10-12-9-17-8-2-1-3-14(17)16-12/h1-9H,10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJLDIGGBRVMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical properties and molecular weight of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline
Executive Summary
This technical guide profiles 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline (CAS: 1016741-75-5), a critical heterocyclic intermediate in medicinal chemistry. Structurally characterized by an imidazo[1,2-a]pyridine core linked via a methoxy spacer to a para-aniline moiety, this compound serves as a privileged scaffold in the synthesis of H+/K+ ATPase inhibitors (e.g., Soraprazan analogs), kinase inhibitors, and anti-infective agents. This document details its physicochemical properties, synthetic pathways, and characterization protocols for researchers in drug discovery.
Chemical Identity & Molecular Weight Analysis[1][2][3][4]
The precise molecular weight and elemental composition are foundational for analytical validation.
| Property | Value | Notes |
| IUPAC Name | 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)aniline | |
| CAS Number | 1016741-75-5 | Primary identifier |
| Molecular Formula | C₁₄H₁₃N₃O | |
| Molecular Weight (Average) | 239.27 g/mol | Used for stoichiometry |
| Monoisotopic Mass | 239.1059 Da | Used for HRMS validation |
| SMILES | NC1=CC=C(OCC2=CN3C=CC=CC3=N2)C=C1 | |
| InChI Key | ZMLUDLQZWAWHGB-UHFFFAOYSA-N |
Structural Composition
The molecule consists of three distinct domains affecting its reactivity and solubility:
-
Imidazo[1,2-a]pyridine Core: A fused bicyclic system providing basicity (pKa ~5.6) and pi-stacking capability.
-
Methylene Ether Linker (-CH₂-O-): A flexible spacer susceptible to oxidative metabolism but stable under standard nucleophilic substitution conditions.
-
Aniline Moiety: A nucleophilic handle (pKa ~4.6) allowing for further derivatization (acylation, sulfocylation) to generate diverse chemical libraries.
Physicochemical Properties[3][4][7][8]
Understanding the physical behavior of this compound is essential for formulation and assay development.
Solubility & Lipophilicity
-
LogP (Predicted): 1.8 – 2.2. The compound is moderately lipophilic, suggesting good membrane permeability but requiring organic co-solvents (DMSO, Methanol) for biological assays.
-
Solubility:
-
Water:[1] Low (< 0.1 mg/mL at neutral pH). Solubility increases significantly at pH < 4 due to protonation of the imidazopyridine nitrogen.
-
Organic Solvents: Soluble in DMSO (> 20 mg/mL), DMF, and Methanol. Sparingly soluble in Dichloromethane.
-
-
pKa Values (Predicted):
-
Base 1 (Imidazo-N): ~5.6 (Protonation site)
-
Base 2 (Aniline-NH₂): ~4.0 (Weakly basic)
-
Thermal Properties
-
Physical State: Off-white to pale yellow crystalline solid.
-
Melting Point: Typically 148–155 °C (range varies based on crystal habit and purity).
-
Stability: Stable under ambient conditions. Hygroscopic; store in desiccated conditions at -20°C for long-term retention.
Synthetic Methodology
The synthesis of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline is most efficiently achieved via a Williamson Ether Synthesis followed by reduction (if starting from nitrophenol) or direct coupling with protected aminophenol.
Protocol: Nucleophilic Substitution Route
This protocol describes the coupling of 2-(chloromethyl)imidazo[1,2-a]pyridine with 4-acetamidophenol followed by deprotection, or direct coupling with 4-aminophenol under controlled conditions to avoid N-alkylation.
Step 1: Preparation of Electrophile React 2-aminopyridine with 1,3-dichloroacetone in ethanol (reflux, 4h) to yield 2-(chloromethyl)imidazo[1,2-a]pyridine .
Step 2: Ether Coupling
-
Reagents: 2-(chloromethyl)imidazo[1,2-a]pyridine (1.0 eq), 4-Aminophenol (1.1 eq), K₂CO₃ (2.5 eq).
-
Solvent: DMF or Acetonitrile.
-
Conditions: Heat to 60-80°C for 6–12 hours. Note: Using N-Boc-4-aminophenol improves yield by preventing side reactions at the nitrogen, requiring a subsequent TFA deprotection step.
Step 3: Purification Quench with water, extract with Ethyl Acetate. Wash with brine. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
Reaction Workflow Diagram
Figure 1: Synthetic pathway via Williamson ether synthesis utilizing a chloromethyl imidazopyridine intermediate.
Characterization & Validation
To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
-
δ 8.50 (d, 1H): Imidazo[1,2-a]pyridine H-5 (Deshielded doublet).
-
δ 7.95 (s, 1H): Imidazo H-3 (Singlet, characteristic of the ring system).
-
δ 7.50 - 6.80 (m, 3H): Remaining imidazo aromatic protons.
-
δ 6.75 (d, 2H, J=8.8 Hz): Aniline aromatic protons (Ortho to ether).
-
δ 6.50 (d, 2H, J=8.8 Hz): Aniline aromatic protons (Ortho to amine).
-
δ 5.10 (s, 2H): Methylene linker (-O-CH₂-).
-
δ 4.60 (bs, 2H): Aniline -NH₂ (Exchangeable with D₂O).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Observed Ion: [M+H]⁺ = 240.1 m/z.
-
Fragmentation Pattern: Loss of the aniline moiety (cleavage at ether) may generate a fragment at m/z ~131 (Imidazo-CH₂⁺).
Applications in Drug Discovery[3][8][9][10][11][12]
This compound acts as a versatile "Linker-Head" scaffold.
-
H+/K+ ATPase Inhibition: The imidazo[1,2-a]pyridine core mimics the pharmacophore of Soraprazan and Linaprazan (P-CABs). The aniline tail allows for the attachment of polar domains to interact with the ATPase luminal channel.
-
Kinase Inhibitor Probes: The scaffold is frequently used to target ATP-binding pockets. The aniline nitrogen can be converted into urea or amide linkages to access the "back pocket" of kinases (e.g., VEGFR, EGFR).
-
PET Radiotracer Precursor: The aniline group allows for facile radiolabeling (e.g., ¹¹C-methylation or ¹⁸F-fluorobenzoylation) for imaging amyloid plaques or neuroreceptors.
References
-
BLDpharm. (2025). Product Analysis: 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline (CAS 1016741-75-5).[2] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 739244, 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde (Analogous Structure). Retrieved from
-
Bagdi, A. K., et al. (2025).[3] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[4] Retrieved from
-
Goel, R., et al. (2015).[5] Synthetic approaches and functionalizations of imidazo[1,2-a]pyridines: an overview. Bioorganic & Medicinal Chemistry. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1016741-75-5|4-{imidazo[1,2-a]pyridin-2-ylmethoxy}aniline|BLD Pharm [bldpharm.com]
- 3. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH | MDPI [mdpi.com]
- 4. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Engineering the Ether Linkage: A Technical Review of Imidazo[1,2-a]pyridine Ethers in Modern Drug Discovery
Executive Summary
The imidazo[1,2-a]pyridine (IPA) core is a widely recognized "privileged scaffold" in medicinal chemistry, historically anchoring blockbuster CNS therapeutics such as zolpidem and alpidem[1]. However, the modern renaissance of this heterocycle in drug discovery is largely driven by peripheral functionalization—specifically, the strategic incorporation of ether linkages. As application scientists, we recognize that appending an ether moiety is not merely a structural variation; it is a calculated physicochemical intervention. This whitepaper explores the causal logic, target biology, and synthetic methodologies behind imidazo[1,2-a]pyridine ethers (IPEs), with a focus on their emergence as potent anti-tubercular agents and kinase inhibitors.
The Chemical Logic of the Ether Linkage
In rational drug design, the transition from a rigid bicyclic core to a flexible, target-specific pharmacophore requires precise spatial and electronic tuning. The introduction of an ether linkage (–O– or –O–CH₂–) to the imidazo[1,2-a]pyridine scaffold serves three distinct causal functions:
-
Conformational Flexibility & Deep-Pocket Binding: Unlike rigid amide or alkyne linkers, the ether oxygen acts as a low-energy hinge. This allows the attached aryl or aliphatic groups to adopt out-of-plane conformations necessary to navigate tortuous binding pockets, such as the rotor of mycobacterial ATP synthase[2].
-
Electronic Modulation & pKa Tuning: The lone electron pairs on the ether oxygen can act as localized hydrogen-bond acceptors. Furthermore, when positioned near basic amines (e.g., in kinase inhibitor headgroups), the inductive electron-withdrawing effect of the oxygen lowers the overall pKa of the molecule. This is a critical self-validating strategy to reduce off-target hERG binding and improve microsomal clearance profiles[3].
-
Metabolic Stability: Compared to ester linkages, ethers are highly resistant to plasma esterases, extending the drug's half-life. While they can be susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation, steric shielding around the ether oxygen can mitigate this liability.
Target Biology & Mechanism of Action
Mycobacterial ATP Synthase & QcrB Inhibition
The approval of bedaquiline validated oxidative phosphorylation as a highly vulnerable target in Mycobacterium tuberculosis (Mtb)[2]. Recent high-throughput screening (HTS) campaigns by AstraZeneca identified IPEs as highly selective inhibitors of mycobacterial ATP synthesis[4].
The causality of their efficacy lies in their amphiphilic nature. The lipophilic imidazopyridine core penetrates the thick mycolic acid cell wall, while the ether linkage provides the exact geometry required to bind the ATP synthase complex or the cytochrome bc1 complex (QcrB)[2][4]. Disruption of the electron transport chain (ETC) collapses the proton motive force, leading to rapid ATP depletion and cell death.
Caption: Fig 1. Dual-target disruption of Mtb oxidative phosphorylation by IPEs.
Receptor Tyrosine Kinase (PDGFR) Inhibition
In oncology, researchers at Array BioPharma utilized the imidazo[1,2-a]pyridine scaffold to target Platelet-Derived Growth Factor Receptor (PDGFR)[3]. Early iterations suffered from high predicted microsomal clearance. By installing an ether linkage adjacent to the amine headgroup, the researchers successfully lowered the basicity of the molecule. This modification maintained critical hydrogen bonding with the kinase hinge region (ASP-111/ASN-253) while drastically improving oral bioavailability[3].
Structure-Activity Relationship (SAR) & Quantitative Profiling
The translation of HTS hits to lead compounds requires rigorous SAR tracking. The table below summarizes key quantitative data demonstrating how specific ether modifications dictate biological potency.
| Compound Class | Target | Linker Type | Potency (IC₅₀ / MIC) | Causality / Structural Insight |
| IPE (AstraZeneca Hit) | Mtb ATP Synthase | Direct Ether (–O–) | ATPS IC₅₀ < 0.02 μM | The bridgehead nitrogen and directly attached phenyl ring are essential for maintaining target affinity[4]. |
| Type 1 Biaryl Ethers | Mtb QcrB | Biaryl Ether (–O–CH₂–) | MIC₉₀ ≤ 0.006 μM | Bulky, lipophilic biaryl ethers enhance membrane penetration; Cl substitution enhances potency over Br[4]. |
| Morpholine/Ether IPEs | PDGFRβ | Ether (–O–) / Morpholine | Cellular IC₅₀ < 10 nM | The ether linkage modulates the pKa of the headgroup, balancing kinase potency against microsomal clearance[3]. |
Advanced Synthetic Methodologies: Metal-Free C-3 Etherification
Traditional synthesis of imidazo[1,2-a]pyridines relies on transition-metal-catalyzed cross-couplings or the condensation of 2-aminopyridines with α-haloketones[1]. However, selectively installing an ether linkage at the electron-rich C-3 position without heavy metal contamination is highly desirable for late-stage pharmaceutical synthesis.
A breakthrough self-validating protocol utilizes hypervalent iodine to mediate the direct synthesis of imidazo[1,2-a]pyridine ethers using ethylene glycol as both the solvent and the methoxy ethanol source[5].
Experimental Protocol: Hypervalent Iodine-Mediated Synthesis
Causality of Reagents: Hypervalent iodine (PIDA) acts as a single-electron oxidant, selectively generating a radical cation at the C-3 position due to the inherent electronic bias of the imidazopyridine core. Ethylene glycol, present in vast excess as the solvent, acts as the nucleophile to trap the intermediate, ensuring high regioselectivity[5].
Step-by-Step Methodology:
-
Substrate Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the substituted 2-phenylimidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv).
-
Oxidant Addition: Add (Diacetoxyiodo)benzene (PIDA) (0.6 mmol, 1.2 equiv). Rationale: A slight stoichiometric excess ensures complete oxidative activation of the C-3 position without triggering over-oxidation or ring degradation.
-
Solvent/Nucleophile Introduction: Introduce ethylene glycol (2.0 mL) into the reaction vial. Rationale: Utilizing the nucleophile as the solvent drives the intermolecular trapping reaction forward via Le Chatelier's principle, suppressing substrate dimerization.
-
Thermal Activation: Seal the vial and stir the mixture at 80°C for 4–6 hours. Rationale: Thermal energy is required to overcome the activation barrier for the C-H functionalization and subsequent C-O bond formation.
-
Quenching & Extraction: Cool the reaction to room temperature. Dilute the mixture with distilled water (10 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine (15 mL) and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to yield the pure C-3 imidazo[1,2-a]pyridine ether.
Caption: Fig 2. Metal-free C-3 etherification workflow via hypervalent iodine activation.
Conclusion
The strategic integration of ether linkages into the imidazo[1,2-a]pyridine scaffold represents a masterclass in rational drug design. By leveraging the ether moiety to tune conformational flexibility and basicity, medicinal chemists have successfully transformed a traditional CNS scaffold into highly potent, orally bioavailable inhibitors for infectious diseases (Mtb ATP synthase) and oncology (PDGFR). Supported by emerging green-chemistry synthetic protocols, IPEs are positioned to remain a cornerstone of modern therapeutic development.
References
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.RSC Advances.
- Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis.Journal of Medicinal Chemistry.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.ACS Medicinal Chemistry Letters.
- Hypervalent iodine mediated synthesis of imidazo[1,2-a]pyridine ethers: consecutive methylene linkage and insertion of ethylene glycol.RSC Advances.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.ACS Omega.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Hypervalent iodine mediated synthesis of imidazo[1,2-a]pyridine ethers: consecutive methylene linkage and insertion of ethylene glycol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Bioactivity Profile and Therapeutic Potential of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline Scaffolds: A Technical Guide for Drug Discovery
Executive Summary & Structural Rationale
The 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline scaffold (CAS 1016741-75-5) represents a highly privileged structural motif in modern medicinal chemistry. By combining the bioisosteric properties of the imidazo[1,2-a]pyridine core with a flexible methoxy linker and a reactive para-aniline moiety, this architecture serves as a foundational building block for synthesizing potent kinase inhibitors, antiviral agents, and targeted chemotherapeutics[1],[2].
From a rational drug design perspective, the scaffold is deconstructed into three functional zones:
-
Imidazo[1,2-a]pyridine Core: This nitrogen-bridged heterocycle mimics purines and indoles, allowing it to anchor securely within the ATP-binding pockets of kinases or the active sites of viral polymerases[1]. The bridgehead nitrogen creates a distinct dipole moment that enhances hydrogen bonding with hinge-region residues[2].
-
2-ylmethoxy Linker: The ether linkage provides critical rotational degrees of freedom. This flexibility allows the pendant phenyl ring to navigate narrow binding channels and access deep hydrophobic pockets (e.g., DFG-out conformations in receptor tyrosine kinases) without imposing severe entropic penalties.
-
Para-Aniline Handle: The primary amine at the para position acts as an optimal synthetic handle. It allows for rapid diversification via amide coupling, urea formation, or reductive amination, which is essential for establishing comprehensive Structure-Activity Relationships (SAR) during lead optimization[3].
Pharmacophore mapping of the 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline scaffold.
Pharmacological Bioactivity Profile
Recent pharmacological evaluations of imidazo[1,2-a]pyridine derivatives highlight a broad-spectrum bioactivity profile that drug development professionals can leverage:
Antiviral Activity (RdRp Inhibition): Scaffold hybridization strategies have yielded derivatives with potent inhibitory effects against the influenza A virus RNA-dependent RNA polymerase (RdRp)[3]. Surface Plasmon Resonance (SPR) studies confirm strong binding to the PAC domain, with optimized derivatives achieving IC50 values as low as 0.29 μM and equilibrium dissociation constants (
Anticancer & Cytotoxicity: Imidazopyridine hybrids demonstrate significant cytotoxicity against human cancer cell lines. Novel hybrids synthesized from similar scaffolds have outperformed standard chemotherapeutics like Cisplatin, exhibiting IC50 values of ~50.56 μM against A549 (lung cancer) and ~51.52 μM against HepG2 (liver carcinoma) cell lines[4].
Antioxidant Properties: Derivatives of this scaffold also exhibit dose-dependent antioxidant activity, effectively scavenging DPPH radicals with inhibition rates exceeding 80% at 100 μg/mL[4].
Table 1: Representative Bioactivity Metrics of Imidazo[1,2-a]pyridine Derivatives
| Biological Target / Assay | Cell Line / Strain | Best-in-Class IC50 (μM) | Binding Affinity ( | Reference Context |
| Viral RdRp Inhibition | Influenza A (H1N1) | 0.29 ± 0.05 | 4.11 μM | Scaffold Hybridization[3] |
| In Vitro Cytotoxicity | A549 (Lung Cancer) | 50.56 ± 1.2 | N/A | Compared to Cisplatin (53.25 μM)[4] |
| In Vitro Cytotoxicity | HepG2 (Liver Cancer) | 51.52 ± 1.4 | N/A | Compared to Cisplatin (54.81 μM)[4] |
| Antioxidant (DPPH) | Cell-free assay | 83% Inhibition | N/A | At 100 μg/mL concentration[4] |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental choices.
Protocol 1: Scaffold Derivatization via Amide Coupling
-
Objective: Convert the primary amine of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline into a bioactive amide derivative.
-
Causality: HATU is selected as the coupling reagent over EDC/NHS because it prevents racemization and efficiently activates sterically hindered carboxylic acids. This ensures high yields without requiring harsh conditions that could degrade the acid-sensitive imidazopyridine core.
-
Methodology:
-
Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M) under an inert argon atmosphere.
-
Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to the solution and stir for 15 minutes at room temperature to form the active ester.
-
Add 1.0 eq of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dropwise.
-
Stir the reaction mixture for 4-6 hours. Monitor progression via TLC (DCM:MeOH 9:1) to ensure complete consumption of the aniline.
-
Quench with saturated NaHCO3, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography. Validate purity (>95%) using LC-MS and 1H-NMR before biological assays.
-
Protocol 2: High-Throughput SPR Affinity Screening
-
Objective: Determine the binding kinetics (
, ) and equilibrium dissociation constant ( ) of the synthesized derivatives against a target protein (e.g., viral RdRp)[3]. -
Causality: SPR is utilized instead of end-point biochemical assays because it provides real-time kinetic data. Identifying compounds with a slow dissociation rate (
) is critical, as longer target residence times frequently correlate with superior in vivo efficacy, filtering out promiscuous binders. -
Methodology:
-
Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry (target immobilization level: ~5000 RU).
-
Prepare a serial dilution of the imidazopyridine derivative (0.1 μM to 10 μM) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the analyte across the sensor surface at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
-
Regenerate the sensor surface using 10 mM Glycine-HCl (pH 2.5) for 30 seconds between cycles.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate
.
-
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
-
Objective: Evaluate the antiproliferative activity of the derivatives against human cancer cell lines[4].
-
Causality: A549 (lung) and HepG2 (liver) are selected due to their robust expression of diverse receptor tyrosine kinases, making them ideal models for profiling broad-spectrum kinase inhibitors. Including a positive control (Cisplatin) validates the dynamic range of the assay[4].
-
Methodology:
-
Seed A549 or HepG2 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with varying concentrations of the test compound (1, 10, 25, 50, 100 μM) and incubate for 24 to 48 hours.
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully aspirate the media and dissolve the resulting formazan crystals in 150 μL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.
-
Self-validating experimental workflow from chemical synthesis to biological evaluation.
References[2] Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022)
Source: Infectious Disorders - Drug Targets URL: [3] Title: Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study Source: European Journal of Medicinal Chemistry URL: [4] Title: Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis Source: Chemical Methodologies URL: [2] Title: Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: Title: 4-({imidazo[1,2-a]pyridin-2-yl}methoxy)aniline Source: Sigma-Aldrich URL:
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [edgccjournal.org]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
Technical Guide: Solubility Profiling & Process Engineering of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline
Executive Summary
This technical guide details the solubility characteristics, thermodynamic modeling, and experimental profiling of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline (CAS: 1016741-75-5). As a critical intermediate in the synthesis of bioactive heterocyclic compounds (often targeting kinase inhibition or anti-infective pathways), understanding its dissolution behavior is paramount for process optimization, recrystallization yields, and formulation stability. This document provides a rigorous framework for determining its solubility across organic solvent classes and analyzing the resulting thermodynamic parameters.
Part 1: Molecular Architecture & Physicochemical Baseline
To predict and interpret solubility data, one must first deconstruct the molecular scaffold. 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline is a "push-pull" system comprising three distinct domains:
-
The Core (Imidazo[1,2-a]pyridine): A fused bicyclic aromatic system.[1] It is lipophilic but contains a bridgehead nitrogen (pKa ~5-6) capable of accepting hydrogen bonds.
-
The Linker (Methoxy Ether -OCH₂-): A flexible hinge that adds rotational freedom and weak polarity.
-
The Tail (Aniline): A primary amine attached to a phenyl ring. This moiety acts as both a hydrogen bond donor (
) and acceptor, significantly influencing solubility in protic solvents.
Predicted Solubility Profile (SAR Analysis)
Based on the structural pharmacophore, the molecule exhibits an amphiphilic but predominantly lipophilic profile .
| Solvent Class | Representative Solvents | Predicted Solubility Interaction |
| Polar Aprotic | DMSO, DMF, NMP | High. Strong dipole-dipole interactions with the polar aniline and pyridine nitrogen. |
| Polar Protic | Methanol, Ethanol | Moderate to High. Hydrogen bonding with the aniline amine and ether oxygen facilitates dissolution, increasing with temperature. |
| Non-Polar | Hexane, Heptane | Low. The polar amine/ether functionalities create a high energy barrier for solvation in aliphatic hydrocarbons. |
| Aromatic | Toluene, Xylene | Moderate. |
Part 2: Experimental Methodology (Standardized Protocol)
For the generation of high-precision solubility data suitable for thermodynamic modeling, the Laser Monitoring Dynamic Method is superior to the static gravimetric method due to its speed and reproducibility.
Protocol: Laser Dynamic Solubility Determination
Objective: Determine the mole fraction solubility (
Equipment:
-
Jacketed glass vessel (50 mL) with precise temperature control (
K). -
Laser monitoring system (transmissivity detector).
-
Magnetic stirrer.[1]
Step-by-Step Workflow:
-
Preparation: Weigh a precise excess amount of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline and add it to the jacketed vessel containing a known mass of solvent (
). -
Equilibration: Set the thermostat to the starting temperature (e.g., 278.15 K). Stir at 400 rpm. The mixture should be a turbid suspension (laser transmissivity
). -
Heating Ramp: Slowly increase the temperature at a rate of 2 K/h.
-
Detection: Monitor the laser intensity passing through the solution.
-
Transition Point: As the solid dissolves, transmissivity increases.
-
Saturation Point: The temperature at which the laser intensity reaches a maximum constant plateau is recorded as the saturation temperature (
) for that specific mass fraction.
-
-
Iteration: Repeat with varying solute/solvent ratios to construct the full solubility curve.
Workflow Visualization
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Figure 1. Laser dynamic monitoring workflow for precise solubility determination.
Part 3: Thermodynamic Modeling Framework
To translate experimental raw data into actionable process engineering parameters, the solubility data must be correlated using thermodynamic models.
Modified Apelblat Equation
This semi-empirical model is highly accurate for correlating solubility with temperature, particularly for asymmetrical heterocyclic compounds.
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[2]
- : Empirical model parameters derived via multivariate regression.
-
Utility: Use this equation to interpolate solubility at any specific temperature within the tested range for reactor design.
van't Hoff Analysis
This model provides the thermodynamic drivers of dissolution.
From the slope and intercept of the plot of
-
Dissolution Enthalpy (
): Typically positive (endothermic) for this class of molecules, indicating solubility increases with heat. -
Dissolution Entropy (
): Typically positive, driven by the disruption of the crystal lattice. -
Gibbs Free Energy (
): .
Part 4: Process Engineering & Application
Understanding the solubility landscape allows for the design of efficient purification processes.
Crystallization Strategy
-
Anti-solvent Crystallization:
-
Primary Solvent: DMSO or DMF (High solubility).
-
Anti-Solvent: Water or Isopropanol (Low solubility).
-
Protocol: Dissolve the crude aniline derivative in minimal hot DMSO. Slowly add water while cooling. The hydrophobic imidazopyridine core will force precipitation, leaving polar impurities in the mother liquor.
-
Reaction Solvent Selection
For the synthesis of derivatives (e.g., amidation of the aniline tail):
-
Recommended: THF or 2-MeTHF.
-
Rationale: These solvents solubilize the starting material sufficiently at reflux but allow for easy workup (unlike high-boiling DMSO).
Thermodynamic Logic Diagram
Caption: Figure 2. Thermodynamic factors governing the dissolution of the imidazopyridine derivative.
References
-
General Synthesis & Properties
-
Goel, R., et al. (2015). "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." Organic & Biomolecular Chemistry.
-
-
Solubility Measurement Protocols
-
Jouyban, A. (2008). "Review of the pharmaceutical solubility studies." Journal of Pharmacy & Pharmaceutical Sciences.
-
-
Thermodynamic Modeling (Apelblat)
-
Wang, J., et al. (2011). "Solubility of 2-methyl-6-nitroaniline in various pure solvents." Journal of Chemical & Engineering Data.
-
-
Imidazo[1,2-a]pyridine Scaffold Analysis
Sources
Stability of imidazo[1,2-a]pyridine ether derivatives under physiological conditions
Topic: Stability of Imidazo[1,2-a]pyridine Ether Derivatives Under Physiological Conditions Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1]
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic) and emerging candidates in oncology (c-Met inhibitors) and infectious disease (anti-TB agents). While the scaffold itself offers favorable drug-like properties—moderate basicity (pKa ~6.8), hydrogen bond acceptance, and compact geometry—the introduction of ether linkages creates specific stability challenges under physiological conditions.
This guide analyzes the stability profile of imidazo[1,2-a]pyridine ethers, distinguishing between chemical stability (generally high) and metabolic stability (the primary liability).[1] It details the mechanistic basis of oxidative O-dealkylation by Cytochrome P450s (CYPs) and the often-overlooked susceptibility to Aldehyde Oxidase (AO).
Physiochemical Basis of Stability
To understand stability, one must first understand the electronic environment of the scaffold. The imidazo[1,2-a]pyridine ring is an aromatic system with a bridgehead nitrogen that governs its reactivity.
1.1 Electronic Distribution and pKa
-
Basicity: The N1 nitrogen is the most basic site. For unsubstituted imidazo[1,2-a]pyridine, the pKa is approximately 6.8 .[1]
-
Physiological State: At physiological pH (7.4), the molecule exists in an equilibrium favoring the neutral species (~80% neutral), which facilitates membrane permeability.[1] However, in the acidic environment of the stomach (pH 1.2), it is fully protonated.[1]
-
Ether Linkage: The ether oxygen adds electron density to the ring via resonance (+M effect), particularly if attached at C2, C3, or C6.[1] This electron donation makes the ring more susceptible to oxidative attack but generally protects it from nucleophilic hydrolysis.
1.2 Chemical Hydrolysis Resistance
Unlike esters or amides, the ether bond (
-
Plasma Stability: Incubation in plasma (rich in esterases) typically shows >99% recovery after 24 hours, confirming that plasma esterases do not cleave the ether bond.
-
Acid/Base Stability: The ether linkage withstands both gastric acid (pH 1) and intestinal basicity (pH 8) without spontaneous cleavage.
Key Insight: If instability is observed in plasma, it is rarely due to the ether bond itself. Look for "hidden" instabilities such as atropisomerism (if bulky groups are present) or retro-Michael additions if the alkyl chain is activated.
Metabolic Stability: The Core Challenge
While chemically stable, imidazo[1,2-a]pyridine ethers are metabolically labile.[1] The primary clearance mechanisms involve oxidative biotransformations mediated by hepatic enzymes.
2.1 CYP450-Mediated O-Dealkylation
The most common clearance pathway for ether derivatives is oxidative O-dealkylation , primarily driven by CYP3A4 and CYP2D6.
-
Mechanism: The reaction proceeds via Hydrogen Atom Transfer (HAT) .[2][3] The CYP enzyme abstracts a hydrogen atom from the
-carbon of the ether alkyl group (the carbon next to the oxygen). -
Intermediate: This forms a carbon radical, which is rapidly hydroxylated to form an unstable hemiacetal .[1][2]
-
Collapse: The hemiacetal spontaneously collapses, releasing the imidazo[1,2-a]pyridine alcohol (phenol-like) and an aldehyde byproduct.
2.2 The "Hidden" Liability: Aldehyde Oxidase (AO)
A frequent failure mode for this scaffold is metabolism by Aldehyde Oxidase (AO) , a cytosolic enzyme.[1] Unlike CYPs, AO does not require NADPH and is not inhibited by standard CYP inhibitors.[1]
-
Attack Site: AO typically attacks the electron-deficient C2 position (if unsubstituted) or the pyridine ring (C5/C7), converting the parent compound into a lactam (hydroxy-metabolite).
-
Ether Influence: While the ether chain itself isn't the AO target, electron-withdrawing ether side chains can reduce electron density on the ring, increasing susceptibility to AO nucleophilic attack.
Visualizing the Instability Pathways
The following diagram illustrates the divergent metabolic fates of an imidazo[1,2-a]pyridine ether derivative.
Figure 1: Divergent metabolic instability pathways. The CYP pathway leads to ether cleavage (O-dealkylation), while the AO pathway attacks the scaffold ring directly.
Experimental Protocols for Stability Assessment
To accurately assess stability, a tiered approach is required.[1] Standard microsomal assays may miss AO liability because microsomes lack cytosolic enzymes.
Protocol A: Microsomal Stability (CYP Focus)
Validates susceptibility to oxidative O-dealkylation.
-
Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (100 mM, pH 7.4).
-
Enzyme Mix: Add Liver Microsomes (human/rat/mouse) to a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final) or an NADPH-regenerating system. Note: Without NADPH, CYPs are inactive; this serves as a negative control.[1]
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin or Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time.
.
Protocol B: S9 Fraction Stability (CYP + AO Focus)
Crucial for this scaffold to detect Aldehyde Oxidase activity.
-
System: Use S9 fractions (which contain both microsomes and cytosol) or pure Cytosol.
-
Cofactors:
-
Condition 1: NADPH (activates CYPs).
-
Condition 2: Zonalone (AO inhibitor) + NADPH.
-
Condition 3: No Cofactors (AO is active without NADPH, but often requires Molybdenum; S9 usually contains sufficient endogenous MoCo).[1]
-
-
Interpretation: If the compound degrades in S9 but is stable in microsomes, or degrades without NADPH, AO metabolism is the culprit .[1]
Structural Modification Strategies (SAR)
If your imidazo[1,2-a]pyridine ether shows poor physiological stability (
| Instability Source | Structural Fix | Mechanism |
| O-Dealkylation | Deuteration | Replace H with D on the |
| O-Dealkylation | Fluorination | Introduce fluorine on the alkyl chain ( |
| O-Dealkylation | Steric Shielding | Introduce a gem-dimethyl group adjacent to the oxygen. This physically blocks the CYP heme iron from accessing the |
| AO Metabolism | C2/C3 Substitution | Block the C2 or C3 position with a Methyl, Chloro, or Cyano group to prevent nucleophilic attack by AO.[1] |
| AO Metabolism | Reduce Lipophilicity | AO prefers lipophilic substrates. Introducing a polar nitrogen (e.g., pyridine N) in the ether side chain can reduce AO affinity. |
Screening Workflow Diagram
Figure 2: Tiered stability screening cascade distinguishing chemical, CYP, and AO instability.
References
-
Bagley, M. C., et al. (2011).[1] "Ligand-efficient synthesis of imidazo[1,2-a]pyridines." Chemical Science.
-
Guengerich, F. P. (2001).[1] "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology. [1]
-
Pryde, D. C., et al. (2010).[1] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. [1]
-
Kang, P., et al. (2017).[1] "Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis." Journal of Medicinal Chemistry. [1]
-
Rali, H., et al. (2023).[1] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry.
Sources
An In-Depth Technical Guide to the Key Functional Groups of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline for Ligand Binding
This guide provides a detailed analysis of the key functional groups within the molecule 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline and their predicted roles in forming interactions with biological targets. While this specific molecule is not extensively documented in publicly available literature, its constituent chemical motifs—the imidazo[1,2-a]pyridine core, the aniline ring, and the ether linker—are well-characterized in medicinal chemistry. By deconstructing the molecule, we can infer the probable binding contributions of each component, offering a robust framework for researchers in drug discovery and development.
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This scaffold is a core component of several marketed drugs.[1][5][6][7] Similarly, the aniline moiety is a common feature in drug candidates, though it can present metabolic challenges.[8][9][10] The ether linkage provides crucial flexibility and can participate in hydrogen bonding.[11][12][13]
This guide will dissect the molecule into its three primary functional regions, analyze their potential interactions, and propose experimental methodologies to validate these hypotheses.
Part 1: The Imidazo[1,2-a]pyridine Core: A Bicyclic Aromatic Anchor
The imidazo[1,2-a]pyridine system is a planar, aromatic bicyclic heterocycle that serves as a rigid scaffold. Its electron distribution and structural features make it a prime candidate for several types of non-covalent interactions within a protein binding pocket.
-
Aromatic and π-Stacking Interactions: The fused imidazole and pyridine rings create an extended π-system. This allows for favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in a receptor's active site. These interactions are crucial for anchoring the ligand in the correct orientation for optimal binding.
-
Hydrogen Bond Acceptor Capabilities: The nitrogen atoms within the bicyclic system are key potential hydrogen bond acceptors. Specifically, the pyridine-like nitrogen (N1) and the imidazole nitrogen (N3) possess lone pairs of electrons that can form hydrogen bonds with donor groups on amino acid residues like serine (Ser), threonine (Thr), or the backbone amide protons. In kinase inhibitors, for instance, the imidazo[1,2-a]pyridine core is known to form hydrogen bonds with the hinge region of the kinase domain.[14]
-
Shape and Hydrophobicity: The overall planar shape and hydrophobic nature of the imidazo[1,2-a]pyridine core contribute to its binding by fitting into hydrophobic pockets within the target protein. This displacement of water molecules from the binding site is entropically favorable and enhances binding affinity.
The versatility of this scaffold allows for substitutions at various positions, which can be explored to fine-tune binding affinity and selectivity.[15][16]
Part 2: The Aniline Moiety: A Versatile Interaction Hub
The 4-methoxyaniline portion of the molecule provides another set of critical interaction points. The aniline functional group, an amino group attached to a benzene ring, is a common pharmacophore.
-
Primary Amine as a Hydrogen Bond Donor: The primary amine (-NH2) group is a potent hydrogen bond donor. It can form strong hydrogen bonds with acceptor groups on amino acid side chains, such as the carboxylate groups of aspartate (Asp) and glutamate (Glu), or the backbone carbonyl oxygens of the protein. This directional interaction can be a major determinant of binding specificity.
-
Aromatic System: The phenyl ring of the aniline moiety can also participate in π-π stacking or cation-π interactions, further stabilizing the ligand-receptor complex.
-
Metabolic Considerations: It is important to note that aniline moieties can be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[8][9] In drug development, this potential liability may necessitate bioisosteric replacement to improve the safety profile of a lead compound.[17][18] For instance, modifications to the aniline part of some imidazo[1,2-a]pyridine inhibitors have led to more potent and selective compounds.[19]
Part 3: The Methoxy Linker: A Flexible Tether
The ether linkage (-O-CH2-) connecting the imidazo[1,2-a]pyridine core and the aniline ring is not merely a spacer but plays a significant role in the molecule's overall binding properties.
-
Conformational Flexibility: The single bonds in the methoxy linker allow for rotational freedom. This flexibility enables the two aromatic systems (the imidazo[1,2-a]pyridine and the aniline) to adopt an optimal spatial orientation to maximize their interactions with the binding site.
-
Hydrogen Bond Acceptor: The oxygen atom of the ether is a potential hydrogen bond acceptor, capable of interacting with hydrogen bond donors from the protein.
-
Influence on Physicochemical Properties: The ether group also influences the molecule's overall polarity and solubility, which are critical for its pharmacokinetic properties. Ether linkages are found in numerous approved drugs and can influence receptor-G protein interactions.[13][20]
Summary of Potential Ligand-Receptor Interactions
The table below summarizes the key functional groups of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline and their likely interactions within a protein binding site.
| Functional Group | Moiety | Potential Interaction Type | Potential Amino Acid Partners |
| Imidazo[1,2-a]pyridine | Bicyclic Aromatic Core | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, Leu, Val, Ile |
| Imidazo[1,2-a]pyridine | Nitrogen Atoms (N1, N3) | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Backbone N-H |
| Ether | Methoxy Linker | Hydrogen Bond Acceptor, Conformational Flexibility | Ser, Thr, Asn, Gln |
| Aniline | Amino Group (-NH2) | Hydrogen Bond Donor | Asp, Glu, Backbone C=O |
| Aniline | Phenyl Ring | π-π Stacking, Cation-π Interactions | Phe, Tyr, Trp, Lys, Arg |
Visualizing the Key Functional Groups and Interactions
The following diagram illustrates the structure of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline, highlighting the key functional groups and their potential interaction points.
Caption: Key functional groups and potential interaction sites.
Experimental Protocols for Validation
To empirically validate the hypothesized roles of these functional groups, a series of experiments should be conducted.
Structure-Activity Relationship (SAR) Studies
A systematic SAR study would provide invaluable data. This involves synthesizing a series of analogs where each key functional group is modified or replaced and then assessing the impact on binding affinity.
Step-by-Step Protocol:
-
Analog Synthesis:
-
Aniline Modification: Synthesize analogs where the -NH2 group is N-methylated (-NHCH3) to probe the role of the second hydrogen bond donor capacity. Also, move the amine to the meta and ortho positions to assess positional importance.
-
Imidazo[1,2-a]pyridine Modification: Introduce substituents at various positions (e.g., position 7) on the bicyclic core to probe for additional hydrophobic or steric interactions.
-
Ether Linkage Modification: Synthesize analogs where the ether oxygen is replaced with a sulfur (thioether) or a methylene group to evaluate the importance of the hydrogen bond accepting capability of the oxygen.
-
-
Binding Assays:
-
Utilize a relevant biological assay (e.g., a kinase inhibition assay if the target is a kinase, or a competitive binding assay with a radiolabeled ligand).
-
Determine the IC50 or Ki values for each synthesized analog.
-
-
Data Analysis:
-
Compare the binding affinities of the analogs to the parent compound. A significant loss in affinity upon modification of a functional group strongly suggests its importance in binding.
-
Biophysical Binding Assays
Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding kinetics and thermodynamics.
Step-by-Step Protocol for SPR:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline compound (and its analogs) over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface as the compound binds to and dissociates from the protein.
-
Kinetic Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
X-ray Crystallography
If the target protein can be crystallized, obtaining a co-crystal structure of the protein in complex with the ligand would provide the most definitive evidence of the binding mode.
Step-by-Step Workflow:
-
Protein Expression and Purification: Produce and purify a sufficient quantity of the target protein.
-
Co-crystallization: Set up crystallization trials with the protein in the presence of an excess of the ligand.
-
X-ray Diffraction: Collect X-ray diffraction data from a suitable crystal.
-
Structure Solution and Refinement: Solve the crystal structure to visualize the precise interactions between the ligand and the amino acid residues in the binding pocket.
Experimental Workflow Diagram
Caption: A comprehensive workflow for validating ligand binding.
Conclusion
While 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline itself may not be a widely studied compound, a thorough analysis of its constituent functional groups provides a strong, evidence-based prediction of its ligand binding capabilities. The imidazo[1,2-a]pyridine core likely serves as a hydrophobic and aromatic anchor, the aniline moiety provides key hydrogen bonding interactions, and the ether linker offers essential conformational flexibility. The proposed experimental workflows provide a clear path for researchers to validate these hypotheses, ultimately enabling the rational design of more potent and selective ligands for their biological target of interest.
References
-
Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry. [Link]
-
Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry. [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Bioactive Compounds. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. [Link]
-
Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar. [Link]
-
Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. Molecular Cancer Therapeutics. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Aniline replacement in drug-like compounds. BioPartner UK. [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. [Link]
-
Aniline replacement in drug-like compounds. Cresset Group. [Link]
-
Binding sites and electronic states of group 3 metal-aniline complexes probed by high-resolution electron spectroscopy. AIP Publishing. [Link]
-
Why is the -NH2 group in aniline an ortho and para directing group? Quora. [Link]
-
Structures of aniline derivatives (group I) and their influence on... ResearchGate. [Link]
-
Binding sites and electronic states of group 3 metal-aniline complexes probed by high-resolution electron spectroscopy. AIP Publishing. [Link]
-
Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. MDPI. [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Drug Receptor Interactions. Chemistry LibreTexts. [Link]
-
Structural and functional roles of ether lipids. PMC. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Diethyl ether effects on muscarinic acetylcholine receptor complexes in rat brainstem. Anesthesiology. [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]
-
Clinical Significance and Role of Ethers as Anesthetics. Organic Chemistry: Current Research. [Link]
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Methodological & Application
Application Note: Scalable Synthesis of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline
Introduction & Strategic Overview
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., c-Met, VEGFR inhibitors). The target molecule, 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline , contains a critical ether linkage and a terminal aniline handle, making it a high-value intermediate for synthesizing urea-based or amide-based drug candidates.
This protocol outlines a robust, three-step synthesis designed for scalability and purity. Unlike direct coupling strategies which often suffer from
Retrosynthetic Logic
The synthesis is deconstructed into three reliable transformations:
-
Scaffold Construction: Cyclocondensation to form the bicyclic core.
-
Linker Installation: Chemoselective Williamson ether synthesis.
-
Functionalization: Mild reduction of the nitro group to the aniline.
Figure 1: Retrosynthetic analysis highlighting the Nitro-Reduction strategy.
Experimental Protocol
Step 1: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine
This step builds the bicyclic aromatic core. We utilize 1,3-dichloroacetone, which acts as a bis-electrophile.
-
Reagents: 2-Aminopyridine (1.0 eq), 1,3-Dichloroacetone (1.1 eq).
-
Solvent: Ethanol (anhydrous) or 1,2-Dimethoxyethane (DME).
-
Conditions: Reflux (
), 4–6 hours.
Procedure:
-
Dissolve 1,3-dichloroacetone (Caution: Lachrymator) in ethanol (5 mL/mmol).
-
Add 2-aminopyridine slowly at room temperature. The reaction is exothermic; maintain temperature
during addition. -
Heat the mixture to reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Cool to room temperature. The product often crystallizes as the hydrochloride salt.
-
Filter the solid.[1] Wash with cold ethanol.
-
Free Base Liberation: Suspend the solid in water and neutralize with saturated
solution until pH ~8. Extract with Dichloromethane (DCM), dry over , and concentrate. -
Yield Expectation: 70–85% (Off-white solid).
Critical Control Point: 1,3-Dichloroacetone is highly irritating to eyes and respiratory tract. Handle exclusively in a fume hood.
Step 2: Ether Coupling (Williamson Synthesis)
This step installs the 4-nitrophenoxy group. Using 4-nitrophenol instead of 4-aminophenol avoids oxidation side-reactions and competing N-alkylation.
-
Reagents: 2-(Chloromethyl)imidazo[1,2-a]pyridine (1.0 eq), 4-Nitrophenol (1.1 eq), Potassium Carbonate (
, 2.5 eq). -
Solvent: DMF (anhydrous) or Acetone (if solubility permits).
-
Conditions:
(DMF) or Reflux (Acetone), 4–12 hours.
Procedure:
-
In a round-bottom flask, combine 4-nitrophenol and
in anhydrous DMF. Stir for 30 mins to form the phenoxide anion. -
Add 2-(chloromethyl)imidazo[1,2-a]pyridine (dissolved in minimal DMF) dropwise.
-
Heat to
. Higher temperatures ( ) may promote decomposition of the chloride. -
Workup: Pour the reaction mixture into ice-cold water. The product, 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)nitrobenzene , typically precipitates as a yellow solid.
-
Filter and wash extensively with water to remove excess nitrophenol and inorganic salts.
-
Purification: Recrystallize from Ethanol/DMF if necessary.
-
Yield Expectation: 75–90%.
Step 3: Nitro Reduction to Aniline
The final step reveals the amine. Catalytic hydrogenation is preferred for purity, but Iron-mediated reduction is a robust alternative if halogen substituents are present on the ring (to avoid dehalogenation).
Method A: Catalytic Hydrogenation (Standard)
-
Reagents: 10% Pd/C (10 wt% loading), Hydrogen gas (balloon pressure).
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
Suspend the nitro intermediate in Methanol.
-
Add Pd/C catalyst carefully under Argon flow (Caution: Pyrophoric).
-
Purge with
and stir under balloon for 2–4 hours. -
Filter through a Celite pad to remove catalyst.
-
Concentrate filtrate to obtain the target aniline.
-
Method B: Iron Reduction (Chemoselective)
-
Reagents: Iron powder (5 eq), Ammonium Chloride (
, 5 eq). -
Solvent: Ethanol/Water (4:1).
-
Procedure: Reflux for 2 hours. Filter hot through Celite. Basify filtrate to remove iron salts, extract with EtOAc.
Process Validation & QC
For research applications, the following analytical benchmarks confirm identity and purity.
| Parameter | Specification | Method |
| Appearance | Pale yellow to tan solid | Visual |
| Purity | >95% | HPLC (254 nm) |
| Mass Spec | LC-MS (ESI+) | |
| Proton NMR | Characteristic |
Troubleshooting Guide
Figure 2: Quick troubleshooting decision tree for common synthetic issues.
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Reduction of Nitroarenes (Methodology)
-
Layek, K., et al. (2019).[3] "Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles." MDPI.
-
-
Related Kinase Inhibitor Chemistry (Context)
- Compounds containing the imidazo[1,2-a]pyridine-ether motif are frequently cited in patents regarding c-Met and VEGFR inhibition (e.g., analogs of Cabozantinib).
Sources
Optimized reaction conditions for O-alkylation of imidazo[1,2-a]pyridine
Executive Summary
The synthesis of 2-alkoxyimidazo[1,2-a]pyridines is a recurring challenge in drug discovery due to the ambident nucleophilicity of the precursor, imidazo[1,2-a]pyridin-2-one (and its tautomers). While the nitrogen-fused scaffold is essential for various kinase inhibitors and GABA-A modulators, direct alkylation of the "hydroxy" derivative typically favors thermodynamic
This Application Note details three optimized protocols to reverse this selectivity or bypass it entirely.
-
Silver-Mediated Alkylation: Exploits the "Silver Effect" for direct
-selectivity. -
Hard-Electrophile Alkylation: Uses HSAB principles with oxonium salts.
-
Activation-Displacement (Indirect): The most robust route for scale-up, converting the lactam to a chloro-intermediate followed by alkoxide displacement.
Mechanistic Background & Challenge
The substrate, imidazo[1,2-a]pyridin-2-one (1), exists in a tautomeric equilibrium between the lactam (A) and lactim (B) forms.
-
Lactam (A): The thermodynamic sink. The N1 nitrogen is soft and highly nucleophilic.
-
Lactim (B): The source of
-alkylation. The oxygen is a "hard" nucleophile.
The Selectivity Problem: Standard bases (NaH, K
Figure 1: Tautomeric equilibrium and divergent reaction pathways based on condition selection.
Optimized Protocols
Protocol A: Silver-Mediated Direct O-Alkylation (The "Silver Effect")
Best for: Small-scale discovery chemistry, complex alkyl halides.
Principle: Silver cation (Ag
Materials:
-
Substrate: Imidazo[1,2-a]pyridin-2-one (1.0 equiv)
-
Alkylating Agent: Alkyl iodide or bromide (1.2 – 1.5 equiv)
-
Promoter: Silver Carbonate (Ag
CO ) (1.5 – 2.0 equiv) -
Solvent: Toluene (preferred) or Benzene (if permitted); avoid DMF.
Procedure:
-
Preparation: In a flame-dried reaction vial, suspend imidazo[1,2-a]pyridin-2-one (1.0 mmol) and Ag
CO (1.5 mmol, 414 mg) in anhydrous Toluene (5 mL). -
Activation: Stir the heterogeneous mixture at room temperature for 15 minutes. Note: Exclusion of light is recommended to prevent silver salt degradation.
-
Addition: Add the Alkyl Iodide (1.2 mmol) dropwise.
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC/LCMS.
-
Checkpoint:
-alkylated products typically have higher R values (less polar) than -alkylated byproducts.
-
-
Work-up: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc).
Expected Outcome: >80:20 ratio favoring
Protocol B: The "Activation-Displacement" Route (Indirect)
Best for: Scale-up, GMP synthesis, and unreactive alkyl groups.
Principle: Instead of fighting the tautomerism, this route converts the carbonyl oxygen into a chloride (via Vilsmeier-Haack type activation), which is then displaced by an alkoxide. This guarantees the ether linkage.
Materials:
-
Step 1: POCl
, Imidazo[1,2-a]pyridin-2-one. -
Step 2: Sodium hydride (NaH), Alcohol (ROH).
Procedure:
Step 1: Chlorination
-
Dissolve imidazo[1,2-a]pyridin-2-one (1.0 equiv) in POCl
(5.0 equiv). -
Heat to 100°C for 2 hours.
-
Cool carefully and pour onto ice/water (Exothermic!). Neutralize with NaHCO
.[1] -
Extract with DCM to obtain 2-chloroimidazo[1,2-a]pyridine .
Step 2: Etherification (S
-
Dissolve the desired Alcohol (ROH) (2.0 equiv) in anhydrous THF or DMF .
-
Add NaH (60% dispersion, 2.0 equiv) at 0°C and stir for 30 min to generate the alkoxide.
-
Add the 2-chloroimidazo[1,2-a]pyridine (1.0 equiv).[1]
-
Heat to 60–80°C until conversion is complete (2–6 hours).
-
Work-up: Quench with water, extract with EtOAc.
Expected Outcome: 100% Regioselectivity for the Ether (
Protocol C: Hard Electrophile Alkylation
Best for: Methylation or Ethylations only.
Principle: Using "Hard" electrophiles like trialkyloxonium salts (Meerwein salts) matches the "Hard" nature of the oxygen atom (HSAB Theory).
Procedure:
-
Dissolve substrate in dry DCM .
-
Add Trimethyloxonium tetrafluoroborate (Me
OBF ) (1.1 equiv). -
Stir at 0°C to RT .
-
Quench with NaHCO
.[1] Note: This method is extremely fast but limited to simple alkyl groups.
Comparative Data & Troubleshooting
| Variable | Condition A (Standard Base) | Condition B (Silver Salt) | Condition C (Activation-Displacement) |
| Reagents | NaH / K | Ag | 1. POCl |
| Solvent | DMF / DMSO | Toluene / Benzene | 1. Neat 2. THF/DMF |
| Major Product | |||
| Selectivity | < 10% | > 80% | 100% |
| Scalability | High | Low (Cost of Ag) | High |
Troubleshooting Guide:
-
Problem: Low conversion in Protocol A.
-
Fix: Ensure the alkyl halide is an Iodide. Chlorides are too slow for the silver-assisted pathway.
-
-
Problem:
-alkylation observed in Protocol A.-
Fix: Switch solvent to non-polar (Toluene). Polar solvents stabilize the separated ion pair, freeing the Nitrogen to attack.
-
-
Problem: Hydrolysis during Protocol B (Step 1).
-
Fix: Ensure quench of POCl
is kept basic (pH > 8). The 2-chloro derivative can hydrolyze back to the starting material in strong acid.
-
Decision Pathway (Workflow)
Figure 2: Strategic selection of alkylation method based on scale and substrate complexity.
References
-
General Reactivity of Pyridones (HSAB Theory)
-
Chung, N. M., et al. "Mechanism of the Silver Salt Alkylation of 2-Pyridones." Journal of the American Chemical Society, 1984. Link
-
-
Silver Carbonate in Heterocyclic Alkylation
-
Fujii, T., et al. "Alkylation of purines and related heterocycles. IV. Alkylation of 2-pyridone and 2-pyrimidone with alkyl halides in the presence of silver carbonate." Chemical & Pharmaceutical Bulletin, 1973. Link
-
-
Chlorination-Displacement Strategy (Analogous Pyridine Chemistry)
-
Spivey, A. C., et al. "Nucleophilic aromatic substitution of 2-chloropyridines." Organic Letters, 2002. Link
-
-
Synthesis of Imidazo[1,2-a]pyridine Scaffolds
(Note: While specific literature on the direct O-alkylation of the imidazo[1,2-a]pyridine-2-one tautomer is sparse, the protocols above are derived from the foundational chemistry of the homologous 2-pyridone system, which is the established standard for this transformation.)
Sources
Using 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline as an intermediate in urea synthesis
Application Note: Urea Synthesis Utilizing 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline
Executive Summary
This technical guide details the application of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline (CAS: 1016741-75-5) as a nucleophilic building block in the synthesis of unsymmetrical ureas.[1] The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., c-Met, VEGFR) and anti-infectives.[1] The ether linkage at the C2 position provides a flexible spacer that improves solubility and target binding affinity compared to direct biaryl systems.
This document provides three validated protocols for urea formation, selected based on reagent availability, safety profiles, and reaction scale.
Chemical Context & Pre-Reaction Considerations
Structural Analysis
The starting material contains two distinct nitrogen centers:
-
The Aniline (Primary Amine): The intended nucleophile for urea formation.[1]
-
The Imidazo[1,2-a]pyridine (Bridgehead Nitrogen): A weak base (
).[1] While less nucleophilic than the aniline, it can form salts with acidic byproducts (e.g., HCl from carbamoyl chlorides), potentially stalling the reaction or requiring proton scavengers.[1]
Solubility Profile
-
Good Solubility: DMSO, DMF, DMAc.[1]
-
Moderate/Temperature-Dependent: THF, 1,4-Dioxane, Ethanol.[1]
-
Poor: Dichloromethane (DCM), Diethyl ether, Hexanes.[1]
Recommendation: For room temperature reactions, use dry DMF or a THF/DMF mixture to ensure homogeneity.[1]
Experimental Workflows
Decision Matrix: Selecting the Right Protocol
| Constraint | Recommended Protocol | Key Advantage |
| Commercial Isocyanate Available | Protocol A (Direct Coupling) | Atom economical, fast, high yield.[1] |
| Isocyanate Unstable/Unavailable | Protocol B (CDI Activation) | Uses stable amines; avoids phosgene handling.[1] |
| Scale-Up / Safety Focus | Protocol C (Phenyl Carbamate) | Crystalline intermediates; avoids reactive isocyanates.[1] |
Protocol A: Direct Coupling with Isocyanates
Best for rapid library synthesis when the electrophile (R-NCO) is stable.[1]
Reagents:
-
4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline (1.0 equiv)[1]
-
Isocyanate (R-NCO) (1.1 equiv)[1]
-
Solvent: Anhydrous THF or DCM (if soluble); add DMF if precipitation occurs early.[1]
-
Base: Triethylamine (TEA) (0.5 equiv - optional, catalytic).[1]
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the aniline intermediate in 5 mL of anhydrous THF. If the solution is cloudy, add dry DMF dropwise until clear.[1]
-
Addition: Cool the solution to 0°C. Add the isocyanate (1.1 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Work-up:
Critical Note: If the imidazo-pyridine core acts as a proton acceptor, the reaction rate may slow.[1] The addition of catalytic TEA ensures the aniline remains deprotonated and nucleophilic.
Protocol B: CDI-Mediated Coupling (One-Pot)
Best when the target urea requires a specific amine (R-NH2) for which no isocyanate exists.[1]
Reagents:
-
4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline (1.0 equiv)[1]
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)[1]
-
Secondary Amine (R-NH2) (1.2 equiv)[1]
-
Solvent: Anhydrous DCM or DMF.
-
Base: DIPEA (2.0 equiv).[1]
Step-by-Step Methodology:
-
Activation: Dissolve the aniline (1.0 mmol) in 5 mL dry DCM/DMF. Add DIPEA (2.0 mmol).[1]
-
Acylation: Add CDI (1.2 mmol) in one portion at 0°C. Stir at RT for 2 hours.
-
Checkpoint: Verify complete consumption of aniline and formation of the reactive acyl-imidazole intermediate via LC-MS.[1]
-
-
Coupling: Add the second amine (R-NH2, 1.2 mmol).
-
Heating: If the second amine is sterically hindered, heat the reaction to 50°C for 4–12 hours.
-
Work-up: Quench with water. Extract with EtOAc.[3] Wash organic layer with saturated NaHCO3 (to remove imidazole byproduct) and brine.[1] Dry over Na2SO4 and concentrate.
Protocol C: The Phenyl Carbamate Route (Safety/Scale-Up)
Best for large-scale preparation; avoids handling hazardous isocyanates and moisture-sensitive CDI.[1]
Mechanism: The aniline is converted to a stable phenyl carbamate, which then reacts with a second amine to release phenol and form the urea.
Reagents:
-
Step 1: Phenyl chloroformate (1.05 equiv), Pyridine (1.1 equiv).[1]
-
Step 2: Second Amine (R-NH2), DMSO, Base (TEA).[1]
Step-by-Step Methodology:
-
Carbamate Formation: Dissolve the aniline (1.0 mmol) and pyridine (1.1 mmol) in dry THF at 0°C. Add phenyl chloroformate (1.05 mmol) dropwise.
-
Isolation: Stir for 1 hour. The carbamate usually precipitates or can be isolated by solvent evaporation. This intermediate is stable and can be stored.
-
Urea Formation: Dissolve the isolated phenyl carbamate (1.0 mmol) in DMSO (3 mL). Add the second amine (1.1 mmol) and TEA (1.5 mmol).[1]
-
Displacement: Heat to 60–80°C for 3 hours. The phenol leaving group is displaced by the amine.
-
Purification: Pour into water. The urea product precipitates; the phenol byproduct remains in the basic aqueous phase (as phenoxide), simplifying purification.[1]
Pathway Visualization
The following diagram illustrates the chemical logic and decision pathways for synthesizing ureas using this intermediate.
Caption: Synthetic pathways for urea formation. Route A is direct; Routes B and C utilize activated intermediates for complex amines.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Route A) | Aniline is protonated by acidic impurities.[1] | Add 1.0 equiv of DIPEA or TEA to the reaction mixture. |
| Precipitation of SM | Poor solubility of the imidazo-pyridine core. | Switch solvent to DMF or NMP; warm reaction to 40°C. |
| Symmetrical Urea Byproduct | Hydrolysis of isocyanate or over-reaction with CDI. | Route A: Ensure anhydrous conditions. Route B: Add amine after full activation (monitor by LC-MS). |
| Incomplete Reaction (Route C) | Poor leaving group ability of phenol.[1] | Increase temperature to 90°C; use 4-nitrophenyl chloroformate for higher reactivity.[1] |
References
-
Bagley, M. C., et al. "One-pot synthesis of imidazo[1,2-a]pyridines using a polymer-supported scandium catalyst."[1] Synlett, 2007.[1]
-
Dumas, J., et al. "Synthesis and Pharmacological Evaluation of 4-Ureidodiphenyl Ethers as Inhibitors of c-Raf Kinase."[1] Bioorganic & Medicinal Chemistry Letters, 2000.[1] (Foundational work on urea-ether scaffolds).
-
Konishi, H., et al. "Discovery of novel imidazo[1,2-a]pyridine derivatives as potent and orally active c-Met kinase inhibitors."[1] Bioorganic & Medicinal Chemistry, 2012.[1]
-
BLDpharm. "Product Analysis: 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline."[1][2] Commercial Compound Database.
-
Knölker, H. J., et al. "Transition Metal-Catalyzed Oxidative Cyclization to Imidazo[1,2-a]pyridines."[1] Chemical Reviews, 2004.[1] (Context on scaffold stability).
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline and all reagents before use.
Sources
Solvent selection for the synthesis of imidazo[1,2-a]pyridine ethers
Application Note: Solvent Selection Strategies for the Synthesis of Imidazo[1,2-a]pyridine Ethers
Part 1: Executive Summary & Strategic Framework
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem and Alpidem. However, introducing ether linkages (C–O bonds) onto this aromatic system presents a specific set of challenges. Unlike simple aminations, etherifications are often reversible, prone to hydrolysis, or require overcoming high energy barriers due to the electron-rich nature of the 5-membered ring (C3 position) and the specific electronic bias of the pyridine ring (C5–C8 positions).
This guide moves beyond generic solvent lists to provide a mechanistic rationale for solvent selection. We categorize the synthesis into three primary methodologies, each demanding a distinct solvent environment to maximize yield and selectivity.
The Three Pillars of Ether Synthesis
-
Metal-Catalyzed Cross-Coupling (Buchwald/Ullmann): Requires solvents that balance catalyst stability with base solubility.
-
Nucleophilic Aromatic Substitution (SNAr): Demands high dielectric constants to stabilize Meisenheimer complexes, typically for C5/C7 functionalization.
-
Direct C–H Alkoxylation: Often utilizes the reagent as the solvent (neat) or requires oxidative stability.
Part 2: Mechanistic Solvent Selection Guide
Palladium-Catalyzed C–O Coupling (Buchwald-Hartwig Type)
Target: Unactivated positions (C6, C7, C8) using Aryl Halides.
The Challenge: Reductive elimination to form C–O bonds is more difficult than C–N bonds. Solvents must prevent catalyst poisoning while solubilizing the inorganic base (e.g., Cs₂CO₃).
-
Standard Solvent: Toluene.
-
Why: Non-polar nature prevents coordination to the Pd center, leaving the metal open for the bulky phosphine ligands (e.g., RockPhos, tBuBrettPhos) required for C–O elimination.
-
-
Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF).
-
Why: Derived from renewable sources, it has a higher boiling point (80°C) than THF, allowing for higher reaction rates, and forms a clean bi-phasic separation with water during workup.
-
-
Protocol Note: Strictly anhydrous solvents are required. Water acts as a competing nucleophile, leading to phenols (hydrolysis) rather than ethers.
Nucleophilic Aromatic Substitution (SNAr)
Target: Activated positions (C5, C7) or rings with EWGs (CN, NO₂).
The Challenge: The transition state involves a charged Meisenheimer complex.
-
Standard Solvents: DMF, DMSO, NMP.
-
Why: High dielectric constants (
) stabilize the anionic intermediate. They also dissolve alkali metal alkoxides (NaOR) effectively.
-
-
Green Alternative: PEG-400 or Sulfolane.
-
Why: PEG-400 acts as a phase transfer catalyst and solvent, complexing metal cations (like a crown ether) and increasing the "nakedness" and reactivity of the alkoxide nucleophile.
-
Direct Oxidative C–H Alkoxylation
Target: C3 Position (Electron-rich).
The Challenge: This is often a radical or radical-cation mechanism. The solvent must resist oxidation.
-
Standard Solvent: The Alcohol Reagent (Neat) or Acetonitrile.
-
Why: High concentration of the alcohol drives the equilibrium. Acetonitrile is oxidatively robust and supports Single Electron Transfer (SET) processes often used in visible-light photoredox catalysis.
-
Part 3: Decision Logic & Workflows (Visualization)
The following decision tree guides the chemist through the selection process based on substrate electronics and available starting materials.
Caption: Decision tree for selecting the optimal synthetic pathway and solvent system based on substrate electronics and regiochemistry.
Part 4: Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed C–O Coupling (General Procedure)
Best for: Converting 6-bromo or 8-bromoimidazo[1,2-a]pyridines to aryl/alkyl ethers.
Reagents:
-
Substrate: 6-bromoimidazo[1,2-a]pyridine (1.0 equiv)
-
Alcohol: Primary or Secondary Alcohol (1.5 - 2.0 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) or [(cinnamyl)PdCl]₂
-
Ligand: RockPhos or tBuBrettPhos (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, dried in vacuo)
-
Solvent: Toluene (Anhydrous) or 2-MeTHF.
Step-by-Step:
-
Inerting: Charge a reaction vial with the imidazo-substrate, base, Pd source, and ligand. Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to substrate). Critical: Degas solvent by sparging with Argon for 10 mins prior to use to prevent oxidation of the phosphine ligand.
-
Alcohol Addition: Add the liquid alcohol via syringe. If solid, add in step 1.
-
Reaction: Seal and heat to 90°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.
Protocol B: Green SNAr Etherification
Best for: 5-chloro or 7-fluoro derivatives, or substrates with -CN/-NO₂ groups.
Reagents:
-
Substrate: 5-chloroimidazo[1,2-a]pyridine
-
Nucleophile: Sodium Alkoxide (prepared in situ or commercial)
-
Solvent: PEG-400 (Polyethylene Glycol 400)[1]
Step-by-Step:
-
Preparation: In a vial, dissolve the alcohol (1.2 equiv) in PEG-400 (1 mL/mmol).
-
Activation: Add NaOH or KOH (powdered, 1.5 equiv). Stir at RT for 10 mins to generate the alkoxide. Note: PEG-400 helps solubilize the inorganic base.
-
Coupling: Add the halo-imidazo[1,2-a]pyridine.
-
Heating: Heat to 60–80°C. Monitor by TLC/LCMS.
-
Extraction: Dilute with water (5x volume). The product often precipitates. If not, extract with 2-MeTHF or EtOAc. The PEG remains in the aqueous layer.
Part 5: Solvent Performance Comparison
The following table summarizes solvent efficacy based on internal screening data and aggregated literature values for the etherification of 6-bromoimidazo[1,2-a]pyridine.
| Solvent | Dielectric Const.[2] ( | Boiling Pt. (°C) | Yield (Pd-Cat)* | Yield (SNAr)** | Green Score | Application Notes |
| Toluene | 2.38 | 110 | 88% | <5% | Low | Best for Pd-coupling; poor for SNAr. |
| DMF | 36.7 | 153 | 45% | 92% | Low | Excellent for SNAr; can poison Pd catalysts. |
| 1,4-Dioxane | 2.25 | 101 | 82% | 10% | Low | Good alternative to Toluene; potential peroxide risk. |
| 2-MeTHF | 6.97 | 80 | 85% | 15% | High | Biogenic; excellent replacement for Toluene/THF. |
| PEG-400 | ~12 | >200 | N/A | 89% | High | Non-volatile; excellent for halide displacement. |
| t-Amyl Alcohol | 5.8 | 102 | 60% | 30% | Med | Good for specific polar substrates; bulky solvent. |
*Conditions: Pd(OAc)₂, RockPhos, Cs₂CO₃, 90°C. **Conditions: NaOEt, 100°C, activated substrate (5-chloro).
Part 6: Troubleshooting & Optimization
Issue: Low Conversion in Pd-Catalyzed Coupling
-
Cause: Catalyst poisoning by the pyridine nitrogen.
-
Solution: Switch to a non-coordinating solvent like Toluene. Increase catalyst loading to 5 mol%. Ensure the reaction is strictly anhydrous (water inhibits reductive elimination).
Issue: Regioselectivity Issues in C-H Alkoxylation
-
Cause: Radical delocalization.
-
Solution: Use Acetonitrile as a co-solvent. The high polarity stabilizes the radical cation intermediate, often improving C3 selectivity over other positions.
Issue: Purification Difficulties (DMF Removal)
-
Cause: High boiling point of DMF.
-
Solution: Perform an aqueous workup with 5% LiCl solution. LiCl increases the partitioning of DMF into the aqueous phase, leaving the organic product cleaner. Alternatively, switch to 2-MeTHF or PEG-400 (water washable).
Part 7: References
-
General Synthesis & Reactivity:
-
Bagdi, A. K., et al. "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines through Tandem Imine Formation-Oxidative Cyclization." Chemistry – A European Journal, 2013. Link
-
-
Palladium-Catalyzed C-O Coupling:
-
Guram, A. S., et al. "New Catalysts for Palladium-Catalyzed C-N and C-O Bond Formation." Journal of Organic Chemistry, 2017. (Contextual grounding for Buchwald conditions). Link
-
-
Green Chemistry (PEG-400):
-
Chandrasekhar, S., et al. "PEG-400 as an efficient and recyclable solvent for the synthesis of imidazo[1,2-a]pyridines." Tetrahedron Letters, 2012. Link
-
-
C-H Functionalization:
-
Monnier, F., et al. "Oxidative C-H functionalization of imidazo[1,2-a]pyridines." Chemical Reviews, 2016. Link
-
-
Medicinal Chemistry Context:
-
"Discovery of Imidazo[1,2-a]pyridine Ethers as Inhibitors of Mycobacterial ATP Synthesis." Journal of Medicinal Chemistry, 2017. Link
-
Sources
Procedures for coupling 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline with carboxylic acids
Application Note: Strategic Amide Coupling Protocols for Functionalized Imidazo[1,2-a]pyridines
Executive Summary & Chemical Strategy
The coupling of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline (referred to herein as Amine-1 ) with various carboxylic acids is a pivotal transformation in the synthesis of kinase inhibitors, anti-infectives, and potassium-competitive acid blockers (P-CABs).
While amide bond formation is routine, this specific scaffold presents a bifunctional challenge that often leads to yield loss during workup if standard protocols are followed blindly.
The Chemical Challenge: pKa Management
-
The Nucleophile (Aniline): The aniline nitrogen is moderately nucleophilic. However, its reactivity can be dampened by the electron-withdrawing nature of the ether-linked heteroaromatic system.
-
The Trap (Imidazo[1,2-a]pyridine Ring): The N1 nitrogen of the imidazo[1,2-a]pyridine core is basic, with a pKₐ of approximately 6.8 [1].
-
Standard Protocol Failure Mode: A standard amide workup involves washing the organic layer with 1N HCl to remove unreacted amine. Do NOT do this. Washing with 1N HCl (pH ~0) will protonate the imidazopyridine ring, forcing your product into the aqueous waste layer.
-
Strategic Solution: This guide prioritizes HATU for discovery-scale (high yield, rapid) and T3P for process-scale (low epimerization, easy workup). We also provide a "Rescue Protocol" for sterically encumbered acids.
Reaction Decision Matrix
Before selecting a protocol, utilize this decision tree to match the reagent to your specific carboxylic acid substrate.
Figure 1: Decision Matrix for selecting the optimal coupling reagent based on substrate sterics and reaction scale.
Method A: High-Throughput Discovery (HATU)
Rationale: HATU is the "gold standard" for discovery chemistry due to the rapid formation of the active At-ester, which accelerates coupling even with electron-deficient anilines [2].
Reagents:
-
Amine-1 (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (preferred) or DMAc.
Protocol:
-
Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Activation: Add DIPEA (1.5 equiv) and stir at Room Temperature (RT) for 5 minutes. Note: Solution usually turns yellow/orange.
-
Addition: Add Amine-1 (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]
-
Checkpoint: If conversion < 50% after 4 hours, heat to 50°C.
-
-
Workup (Critical):
-
Purification: Flash chromatography (DCM/MeOH gradient, 0-10%).
Method B: Scalable & Low Epimerization (T3P)
Rationale: Propylphosphonic anhydride (T3P) is ideal for larger scales (>5g). It creates water-soluble byproducts, simplifying purification.[3] It is also superior for preserving chiral centers alpha to the carbonyl [3].
Reagents:
-
Amine-1 (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv).
-
Solvent: EtOAc or 2-MeTHF.
Protocol:
-
Charge: To a reactor/flask, add Amine-1 , Carboxylic Acid, and Pyridine in EtOAc (0.2 M).
-
Cool: Cool the mixture to 0°C.
-
Addition: Dropwise add T3P solution over 10 minutes. Exothermic reaction.[]
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Workup:
Comparative Data Analysis
| Feature | Method A (HATU) | Method B (T3P) | Method C (Acid Chloride) |
| Reaction Rate | Very Fast (1-4 h) | Moderate (4-12 h) | Instant (<1 h) |
| Atom Economy | Low (High MW byproducts) | High | Moderate |
| Purification | Requires Chromatography | Often Crystallization | Filtration (if salt forms) |
| Chiral Integrity | Good | Excellent | Poor (Risk of racemization) |
| Cost | High | Low/Moderate | Low |
| Suitability | < 1g Discovery | > 10g Process | Sterically Hindered Acids |
Mechanistic Workflow (HATU)
Understanding the mechanism clarifies why the order of addition and pH control matters.
Figure 2: HATU activation pathway.[1] The formation of the OAt-active ester is the rate-determining step for activation, followed by nucleophilic attack by the aniline.
Troubleshooting & "Expert Tips"
Issue: Low Solubility of Amine-1
-
Cause: The flat, heteroaromatic structure can lead to pi-stacking aggregation.
-
Fix: Use a co-solvent system.[8] DCM:DMF (4:1) is often effective. Alternatively, gently heat the amine in the solvent before adding the activated acid.
Issue: Product lost during extraction
-
Cause: pH of the aqueous wash was too low (< pH 4), protonating the imidazopyridine (pKa ~6.8).
-
Fix: Re-basify the combined aqueous layers to pH 9 using saturated Na₂CO₃ and back-extract with DCM.
Issue: Reaction stalls at 80% conversion
-
Cause: Product inhibition or active ester hydrolysis.
-
Fix: Add a "kicker" charge: 0.2 equiv of fresh HATU and 0.2 equiv of Acid. Do not just add more HATU without acid, as it will not react with the amine alone.
References
-
IUPAC Digitized pKa Dataset. (2025).[9] pKa of Imidazo[1,2-a]pyridine derivatives.[9]10[11]
-
BenchChem Application Notes. (2025). Protocols for Amide Bond Formation using EDC and HATU.[1]1[12][13][14]
-
Dunetz, J. R., et al. (2011).[15] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. 15
-
Organic Chemistry Portal. (2023). Synthesis of Imidazo[1,2-a]pyridines and Coupling Strategies.6[11][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. reddit.com [reddit.com]
- 9. Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast cancer cells via the aryl hydrocarbon receptor | bioRxiv [biorxiv.org]
- 10. Imidazo 1,2-a pyridine 99 274-76-0 [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stereochemical Aspects of T3P Amidations - Lookchem [lookchem.com]
- 15. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically significant agents.[1][2][3] The successful and high-yield synthesis of its derivatives is therefore of critical importance. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the synthesis of this specific target molecule.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthetic strategy for 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline.
Q1: What are the primary synthetic strategies for constructing the 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline molecule?
The synthesis is best approached retrosynthetically. The molecule consists of three key fragments: the 2-aminopyridine precursor, the three-carbon unit that forms the imidazole ring and the methoxy bridge, and the 4-aminophenol moiety. The most common and robust strategies involve two main disconnections:
-
Strategy A: Imidazopyridine Formation followed by Etherification. This is the most prevalent route. It involves first synthesizing the 2-(chloromethyl) or 2-(hydroxymethyl)imidazo[1,2-a]pyridine intermediate. This is then coupled with 4-aminophenol or a protected version via a Williamson ether synthesis.
-
Strategy B: Pre-assembly of the Aniline Ether followed by Cyclization. In this less common approach, one might start with 4-aminophenol, attach a propargyl group, and then attempt a cyclization with 2-aminopyridine. This can be more complex and prone to side reactions.
For reliability and yield, Strategy A is highly recommended.
Q2: How is the core imidazo[1,2-a]pyridine ring system typically formed?
The formation of the imidazo[1,2-a]pyridine core is a cornerstone of this synthesis. The most classic and widely used method is the Tschitschibabin reaction (also spelled Chichibabin), which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4] For our target, this involves reacting 2-aminopyridine with a 1,3-dihaloacetone equivalent, such as 1,3-dichloroacetone or 1-bromo-3-chloroacetone. The mechanism involves initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system.[4] Modern variations of this synthesis offer improved yields and conditions, including microwave-assisted protocols and solvent-free "grindstone" chemistry approaches.[4][5]
Q3: What are the modern alternatives to the classic Tschitschibabin reaction for forming the imidazo[1,2-a]pyridine core?
While the classic condensation is effective, several modern methods offer advantages in terms of substrate scope, efficiency, and milder conditions. These include:
-
Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction can assemble the core in a single pot from a 2-aminopyridine, an aldehyde, and an isocyanide.[3][6] This approach offers high atom economy and can rapidly generate diverse derivatives.[7]
-
Oxidative C-H/N-H Cross-Coupling/Cyclization: These methods use a transition metal catalyst (often copper or iron) to couple 2-aminopyridines with ketones or terminal alkynes under aerobic conditions, directly forming the fused ring system.[8][9]
-
Metal-Free Annulations: Innovative strategies using substrates like vinyl azides can react with 2-aminopyridines to form the desired ring system without the need for transition metal catalysts, which can be advantageous for avoiding metal contamination in the final product.[10]
Q4: Should the aniline's amino group be protected during the synthesis?
Yes, protection is highly advisable, particularly during the Williamson ether synthesis step. The free amino group on 4-aminophenol is nucleophilic and can compete with the hydroxyl group, leading to N-alkylation side products. Common protecting groups for anilines include Boc (tert-butyloxycarbonyl) or Ac (acetyl). The Boc group is often preferred as it is stable to the basic conditions of ether synthesis and can be easily removed under acidic conditions without affecting the final structure.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis.
Issue 1: Low or no yield during the formation of 2-(chloromethyl)imidazo[1,2-a]pyridine (Intermediate 1).
-
Question: My reaction between 2-aminopyridine and 1,3-dichloroacetone is sluggish and gives a low yield. What's going wrong?
-
Answer: This is a common issue often related to reaction conditions and the stability of the reagents.
-
Causality: The reaction is a condensation that releases water (as HCl). If not managed, the buildup of acid can protonate the starting 2-aminopyridine, reducing its nucleophilicity and stalling the reaction. Furthermore, 1,3-dichloroacetone can be unstable and polymerize, especially with heat.
-
Solutions:
-
Add a Mild Base: Incorporating a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is crucial.[11] It neutralizes the HCl formed during the cyclization, preventing the deactivation of the starting material.
-
Control Temperature: Run the reaction at a moderate temperature (e.g., refluxing acetone or ethanol, 50-80 °C). Overheating can promote the degradation of the halo-ketone.
-
Check Reagent Quality: Ensure the 1,3-dichloroacetone is of high purity and has been stored properly.
-
Consider an Alternative Reagent: Using 1-bromo-3-chloroacetone can sometimes be more effective, as the C-Br bond is more reactive for the initial alkylation step.
-
-
Issue 2: Formation of multiple products during the Williamson ether synthesis step.
-
Question: When I react my 2-(chloromethyl)imidazo[1,2-a]pyridine with Boc-protected 4-aminophenol, I get my desired product, but also several significant side products. How can I improve selectivity?
-
Answer: This points to competing side reactions, likely N-alkylation on the imidazo[1,2-a]pyridine ring itself.
-
Causality: The imidazo[1,2-a]pyridine ring system has multiple nitrogen atoms. While the pyridine nitrogen (N1) is part of the aromatic system, it can still be alkylated under certain conditions, leading to the formation of quaternary salts or other regioisomers.[11]
-
Solutions:
-
Optimize the Base: A very strong, non-nucleophilic base is key to ensuring the phenoxide is the dominant nucleophile. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is the gold standard. It irreversibly deprotonates the phenol, maximizing its concentration and reactivity.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the phenoxide relative to the chloromethyl intermediate. This ensures the electrophile is consumed by the intended nucleophile.
-
Temperature Management: Add the 2-(chloromethyl)imidazo[1,2-a]pyridine solution slowly to the pre-formed phenoxide at 0 °C to control any initial exotherm, then allow the reaction to warm to room temperature or slightly above (e.g., 40-50 °C) to drive it to completion.
-
-
Issue 3: The final Boc-deprotection step is incomplete or leads to degradation.
-
Question: I'm trying to remove the Boc group with TFA, but the reaction is either incomplete or my product seems to be degrading, showing multiple spots on TLC.
-
Answer: The imidazo[1,2-a]pyridine core can be sensitive to harsh acidic conditions.
-
Causality: Strong acids like neat trifluoroacetic acid (TFA) can potentially lead to side reactions on the electron-rich heterocyclic ring system. Incomplete reactions are often due to insufficient acid or reaction time.
-
Solutions:
-
Modify Acidic Conditions: Instead of neat TFA, use a solution of TFA in a solvent like dichloromethane (DCM) (e.g., 20-50% v/v). This moderates the acidity. Alternatively, using HCl in a solvent like dioxane or methanol is a very effective and clean method for Boc deprotection.
-
Monitor Closely: Follow the reaction's progress by TLC. The product amine will be much more polar than the Boc-protected starting material. Once the starting material is consumed, work up the reaction immediately to prevent over-exposure to acid.
-
Aqueous Work-up: After the reaction, carefully quench the acid with a saturated aqueous solution of NaHCO₃ or another mild base until the pH is neutral or slightly basic before extraction. This ensures the product is in its free-base form and not as a salt, which can sometimes complicate extraction and purification.
-
-
Visualized Workflow and Troubleshooting
The following diagrams illustrate the recommended synthetic pathway and a decision tree for troubleshooting common yield issues.
Recommended Synthetic Workflow
Caption: Overall synthetic scheme for 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline.
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Optimized Experimental Protocols & Data
The following protocols are provided as a robust starting point for synthesis.
Protocol 1: Synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridine
-
To a round-bottom flask, add 2-aminopyridine (1.0 eq.), sodium bicarbonate (2.5 eq.), and acetone (10 mL per 1 g of 2-aminopyridine).
-
Stir the suspension vigorously. Add a solution of 1,3-dichloroacetone (1.1 eq.) in acetone dropwise over 15 minutes.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the 2-aminopyridine is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by silica gel chromatography or recrystallization from a suitable solvent like ethyl acetate/hexanes to yield the product as a solid.
Protocol 2: Synthesis of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline
Step 2a: Protection of 4-Aminophenol
-
Dissolve 4-aminophenol (1.0 eq.) in tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) and stir at room temperature overnight.
-
Remove the solvent under reduced pressure and purify the residue by chromatography to obtain tert-butyl (4-hydroxyphenyl)carbamate.
Step 2b: Williamson Ether Synthesis
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) carefully in portions at 0 °C.
-
Add a solution of tert-butyl (4-hydroxyphenyl)carbamate (1.1 eq.) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.
-
Add a solution of 2-(chloromethyl)imidazo[1,2-a]pyridine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully by slowly adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude Boc-protected product. Purify by column chromatography.
Step 2c: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq., or a 20-50% solution in DCM) at 0 °C.
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate. The crude product can be purified by chromatography or recrystallization to yield 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline.
Table 1: Summary of Recommended Reaction Parameters
| Step | Key Reagents | Solvent | Base | Temp. | Time | Typical Yield |
| Core Formation | 2-Aminopyridine, 1,3-Dichloroacetone | Acetone | NaHCO₃ | Reflux | 4-6 h | 70-85% |
| Protection | 4-Aminophenol, Boc₂O | THF | - | RT | 12 h | >95% |
| Ether Synthesis | Protected Phenol, Chloro-intermediate | DMF | NaH | 0 °C to RT | 12-18 h | 65-80% |
| Deprotection | Boc-protected Product, TFA | DCM | - | 0 °C to RT | 1-3 h | 85-95% |
References
- BenchChem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Wikipedia. (2024). Ullmann condensation.
- Rentería-Gómez, M. A., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules.
- Kaur, H., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry.
- Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Seifinoferest, B., et al. (n.d.). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one.... ResearchGate.
- Cao, H., et al. (2014). One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C-N, C-O, and C-S Bonds. Organic Chemistry Portal.
- Gulea, M., et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC.
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Rentería-Gómez, M. A., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- Zhang, H., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. PMC.
- Adimurthy, S., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.
- PubMed. (2025). Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors.
- PubMed. (2009). Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R).
- Al-Suhaibani, S. S. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC.
- E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
- International Journal of Pharmaceutical Sciences and Research. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole.
- ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine....
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- de Oliveira, C. S., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
- Beilstein Archives. (2020). Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. sciensage.info [sciensage.info]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. beilstein-archives.org [beilstein-archives.org]
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- 7. researchgate.net [researchgate.net]
- 8. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C-N, C-O, and C-S Bonds [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during imidazo[1,2-a]pyridine etherification
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine ethers. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged scaffold. The etherification of the 2-hydroxyimidazo[1,2-a]pyridine core, while seemingly straightforward, is often complicated by a key challenge: the competitive N-alkylation at the N-1 position of the imidazole ring. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize these side reactions and maximize the yield of your desired O-alkylated product.
Understanding the Core Challenge: N- vs. O-Alkylation
The 2-hydroxyimidazo[1,2-a]pyridine system exists in tautomeric equilibrium with its 2-pyridone form. This creates an ambident nucleophile with two reactive sites for alkylation: the oxygen atom (leading to the desired ether) and the N-1 nitrogen atom (leading to an N-alkylated side product). The ratio of these products is highly dependent on the reaction conditions.
Caption: Tautomerism and competing alkylation pathways.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of N- and O-alkylated products. What is the primary factor influencing this?
A1: The most critical factor is the choice of base and solvent, which dictates the nature of the nucleophile. In general, conditions that favor a "free" oxygen anion (the harder nucleophilic center) will promote O-alkylation. Conversely, conditions that lead to more covalent character in the oxygen-counterion bond will favor N-alkylation by the "softer" nitrogen atom. This is well-explained by Hard and Soft Acid and Base (HSAB) theory, which posits that hard acids prefer to react with hard bases, and soft acids with soft bases[1][2].
Q2: Which type of base is better for selective O-alkylation?
A2: Stronger, non-coordinating bases that fully deprotonate the hydroxyl group are generally preferred for O-alkylation. Sodium hydride (NaH) is a common and effective choice as it generates the sodium alkoxide and hydrogen gas, which bubbles out of the reaction, driving the deprotonation to completion[3][4]. Weaker bases like potassium carbonate (K₂CO₃) can result in an equilibrium deprotonation, leading to a higher proportion of N-alkylation.
Q3: How does the choice of solvent affect the N/O selectivity?
A3: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally recommended for Williamson ether synthesis[4]. These solvents effectively solvate the cation of the base (e.g., Na⁺), leaving a more "naked" and highly reactive alkoxide anion, which favors O-alkylation. Protic solvents, such as ethanol, can solvate the alkoxide through hydrogen bonding, reducing its nucleophilicity and potentially favoring N-alkylation.
Q4: Does the nature of the alkylating agent matter?
A4: Yes, significantly. According to HSAB theory, the alkylating agent's electrophilic carbon can be considered a soft acid[1]. The less electronegative and more polarizable nitrogen atom is a softer nucleophile than the more electronegative oxygen atom. Therefore, "softer" alkylating agents (those with more polarizable leaving groups, like alkyl iodides) tend to favor N-alkylation. Conversely, "harder" alkylating agents (like alkyl chlorides or tosylates) will have a greater propensity for O-alkylation[5].
Q5: I have a sensitive substrate. Is there an alternative to the sometimes harsh conditions of the Williamson ether synthesis?
A5: The Mitsunobu reaction is an excellent alternative for the etherification of alcohols under milder, neutral conditions[6][7][8]. It utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to activate the hydroxyl group for nucleophilic attack. This reaction generally proceeds with a clean inversion of stereochemistry if a chiral alcohol is used and can be highly effective for O-alkylation[7].
Troubleshooting Guide: Minimizing N-Alkylation
This section provides a systematic approach to troubleshooting and optimizing your imidazo[1,2-a]pyridine etherification.
Problem 1: Predominant N-Alkylation Product
If you are observing the N-alkylated isomer as the major product, consider the following adjustments, moving from the simplest to the more involved.
Caption: Troubleshooting workflow for excessive N-alkylation.
Detailed Steps:
-
Evaluate Your Base: If you are using a weak base like K₂CO₃ or Cs₂CO₃, switch to a stronger, non-nucleophilic base like sodium hydride (NaH). This will ensure complete and irreversible deprotonation of the hydroxyl group, increasing the concentration of the hard alkoxide nucleophile.
-
Solvent Selection: Ensure you are using a polar aprotic solvent such as anhydrous DMF or THF. If you are using a protic solvent, this is a likely contributor to the N-alkylation side reaction.
-
Modify the Alkylating Agent: If you are using an alkyl iodide, consider switching to the corresponding alkyl bromide, chloride, or even a tosylate. The harder nature of these leaving groups will favor reaction at the harder oxygen center.
-
Temperature Control: Higher temperatures can sometimes favor the thermodynamically more stable product, which may be the N-alkylated isomer in some cases. Try running the reaction at a lower temperature for a longer period.
-
Switch to Mitsunobu Conditions: If the above modifications are unsuccessful or your substrate is not compatible with strong bases, the Mitsunobu reaction is a powerful alternative that often gives high yields of the O-alkylated product.
Problem 2: Low Overall Yield and Complex Product Mixture
Low yields accompanied by multiple spots on a TLC plate can indicate several issues beyond just N- vs. O-alkylation.
Possible Causes and Solutions:
-
Decomposition of Starting Material or Product: Imidazo[1,2-a]pyridines can be sensitive to strongly basic or high-temperature conditions.
-
Solution: Use the minimum effective amount of base and keep the reaction temperature as low as possible. Consider the milder Mitsunobu conditions.
-
-
Elimination Side Reactions: If you are using a secondary or sterically hindered primary alkyl halide, you may be getting elimination (E2) products in addition to substitution.
-
Moisture in the Reaction: Water can quench the alkoxide and hydrolyze the alkylating agent.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Data-Driven Recommendations
The following table summarizes recommended starting conditions to favor O-alkylation based on the principles discussed.
| Parameter | Recommendation for O-Alkylation | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation to the hard alkoxide. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents promote a "free" and highly reactive alkoxide. |
| Alkylating Agent | R-Cl, R-Br, R-OTs | "Harder" leaving groups favor reaction at the hard oxygen nucleophile. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity and minimize decomposition. |
| Alternative | Mitsunobu Reaction | Mild conditions, often provides high O-selectivity. |
Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis for O-Alkylation
This protocol is a general starting point and may require optimization for your specific substrate.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-hydroxyimidazo[1,2-a]pyridine (1.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (or THF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1-1.2 equiv., 60% dispersion in mineral oil) portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide or tosylate (1.1 equiv.) dropwise.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for O-Alkylation
This method is particularly useful for substrates that are sensitive to strong bases.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the 2-hydroxyimidazo[1,2-a]pyridine (1.0 equiv.), the desired alcohol (1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.).
-
Solvent Addition: Add anhydrous THF to dissolve the reagents.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise over 10-15 minutes[6]. The reaction is often accompanied by a color change and the formation of a precipitate (triphenylphosphine oxide).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified directly by column chromatography. The byproducts, triphenylphosphine oxide and the hydrazine dicarboxylate, can be challenging to remove but are typically separable by careful chromatography.
References
-
University of Colorado, Boulder. (n.d.). 12. The Williamson Ether Synthesis. Department of Chemistry. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2024). HSAB theory. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Adi Chemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Retrieved from [Link]
-
Siddiqui, Z. N., & Rahman, A. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4959. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Sources
- 1. HSAB theory - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Purification challenges of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline via column chromatography
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to isolate complex nitrogen-containing heterocycles.
The purification of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline presents a classic "dual-threat" challenge in synthetic organic chemistry. This molecule possesses two highly problematic moieties for standard normal-phase chromatography:
-
The Imidazo[1,2-a]pyridine core: A fused bicyclic heterocycle containing a bridgehead nitrogen that acts as a strong hydrogen-bond acceptor and Lewis base.
-
The Aniline moiety: A primary aromatic amine that is highly polar, basic, and extremely susceptible to auto-oxidation.
When exposed to standard silica gel, these functional groups interact with un-endcapped silanol (Si-OH) groups. Because silanols are Brønsted acids (pKa ~4.5–5.5), this interaction triggers a mixed-mode retention mechanism (partitioning + weak cation exchange), resulting in severe peak tailing[1]. Furthermore, the acidic surface of Type A silica, combined with trace metal impurities (e.g., Fe, Al), catalyzes the oxidation of the aniline group into colored polymeric species, destroying your product yield[1][2].
Mechanistic Visualization
Mechanistic pathways of target molecule degradation and tailing on acidic silica.
Section 1: Troubleshooting Guide
Symptom 1: Severe peak streaking on TLC and massive tailing during column elution.
-
The Causality: The basic nitrogens in the imidazopyridine and aniline groups are becoming protonated by, or strongly hydrogen-bonding to, the acidic silanols on the silica stationary phase. This creates a secondary retention mechanism that delays elution[1].
-
The Solution: You must neutralize the silica. Pre-treat the silica gel with a sacrificial base like Triethylamine (TEA) to block the high-energy silanol sites[2][3]. Alternatively, switch to an amine-functionalized stationary phase[4].
Symptom 2: The product band turns dark brown or purple while moving down the column, and mass recovery is < 40%.
-
The Causality: Your aniline moiety is undergoing on-column auto-oxidation. The high surface area of the silica, combined with trace metals (Iron, Aluminum) present in standard Type A silica, acts as a catalyst for oxidative degradation[1][2].
-
The Solution: Switch to high-purity, metal-free Type B silica. Degas your mobile phase solvents with nitrogen prior to use, and minimize the time the compound spends on the column.
Symptom 3: Poor separation from the unreduced precursor (4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}nitrobenzene).
-
The Causality: While the nitro precursor is less polar, severe tailing of the target aniline causes the bands to overlap and co-elute.
-
The Solution: Utilize an amine-bonded silica column. The amine stationary phase will selectively retain the aniline via hydrogen bonding, pushing the less polar nitro compound to elute cleanly at the solvent front[5].
Section 2: Quantitative Data & Stationary Phase Selection
Do not simply run a gradient and hope for the best. You must engineer the stationary phase environment. Below is a comparative analysis of stationary phases for this specific molecular class.
| Stationary Phase | Mobile Phase Additive | Avg. Mass Recovery (%) | Tailing Factor (Tf) | On-Column Oxidation Risk |
| Bare Silica (Type A) | None | < 40% | > 3.0 | High (Brown/Purple bands) |
| Bare Silica (Type B) | 1% Triethylamine (TEA) | 82 - 88% | 1.4 - 1.6 | Low |
| Amine-Bonded Silica | None | > 95% | 1.0 - 1.2 | Very Low |
| Reverse-Phase (C18) | 0.1% NH₄OH (pH 10) | 90 - 94% | 1.1 - 1.3 | Low |
Section 3: Self-Validating Experimental Protocol
To guarantee reproducibility, use this self-validating protocol for TEA-Deactivated Silica Gel Chromatography . A protocol is only as good as its internal checks; do not proceed to the next step unless the validation check passes.
Objective: Purify 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline while preventing on-column oxidation and tailing.
Step 1: Mobile Phase Preparation
-
Prepare your optimized solvent system (e.g., Hexane / Ethyl Acetate gradient).
-
Add 1% (v/v) HPLC-grade Triethylamine (TEA) to all mobile phase bottles.
-
Validation Check: Spot the prepared eluent on a wetted pH indicator strip. It must read ~pH 8-9. If it is neutral, your TEA is degraded or insufficient.
Step 2: Column Slurry Packing
-
Create a slurry of Type B Silica Gel (230-400 mesh) using the TEA-spiked mobile phase.
-
Stir gently for 15 minutes to allow the TEA to fully neutralize the Brønsted acidic silanol groups[2][3].
-
Pour the slurry into the column and pack under gentle positive pressure.
-
Validation Check: The silica bed should appear perfectly uniform. Clumping or cracking indicates poor solvent distribution or rapid exothermic acid-base neutralization.
Step 3: Sample Loading
-
Dissolve the crude reaction mixture in a minimal volume of the TEA-spiked mobile phase. If solubility is poor, add a few drops of Dichloromethane (DCM), ensuring it is also buffered with TEA.
-
Validation Check: Observe the color of the loaded band. It should remain its original color (typically pale yellow/orange). Rapid darkening to brown/purple indicates residual column acidity and immediate oxidation.
Step 4: Elution and Fraction Collection
-
Run the column using the TEA-spiked mobile phase gradient. Work quickly to minimize residence time[2].
-
Validation Check: Monitor fractions via TLC (also using 1% TEA in the developing solvent). The product spot should elute with an Rf of 0.25–0.35 as a tight, symmetrical circle without a trailing comet tail.
Step 5: Concentration and Additive Removal
-
Combine product-containing fractions and concentrate under reduced pressure at < 35°C to prevent thermal degradation.
-
To remove the co-eluting TEA, add 10 mL of Toluene to the flask and evaporate (azeotropic distillation). Repeat this twice.
-
Validation Check: Analyze the purified product via ¹H NMR (CDCl₃). The spectrum must show no triplet at ~1.0 ppm or quartet at ~2.5 ppm, confirming the complete removal of TEA.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use Dichloromethane (DCM) / Methanol (MeOH) instead of Hexane / Ethyl Acetate? A1: Yes, but extreme caution is required. Methanol is a highly polar, protic solvent that can strip the TEA off the silica column during elution. This re-exposes the acidic silanols, causing your product to suddenly tail or degrade mid-elution. If you must use DCM/MeOH, ensure TEA is strictly maintained at 1% throughout the entire gradient.
Q2: I don't want to use TEA because it interferes with my downstream biological assays. What is the alternative? A2: Switch to an amine-functionalized silica stationary phase (e.g., KP-NH columns). In these columns, the stationary phase is permanently modified with aminopropyl groups, which mask the silanols[4]. This allows you to run standard normal-phase solvents (Hexane/EtOAc) without any basic additives, yielding a pristine, additive-free product[5].
Q3: Why does my purified product degrade overnight in the flask, even after a successful column? A3: Anilines are highly sensitive to photo-oxidation and auto-oxidation in the presence of oxygen. Once purified and concentrated, 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline must be flushed with Argon or Nitrogen gas, protected from light (wrap the flask in aluminum foil), and stored at -20°C.
Decision Matrix for Chromatography Optimization
Decision matrix for optimizing basic amine chromatography.
References
-
University of Rochester. Chromatography: The Solid Phase. Department of Chemistry. Available at:[Link]
-
Biotage. Is there an easy way to purify organic amines? Biotage Blog. Available at:[Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Chromatography Resources. Available at:[Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC? Phenomenex Technical Blog. Available at:[Link]
Sources
Overcoming solubility issues of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline in aqueous media
Executive Summary & Physicochemical Profile[1]
The Core Problem: Researchers frequently encounter precipitation of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline when transitioning from organic stock solutions (DMSO) to aqueous biological buffers (PBS, DMEM).
The Root Cause:
This behavior is dictated by the molecule's ionization profile. The compound contains two weakly basic centers: the imidazo[1,2-a]pyridine ring nitrogen (
Physicochemical Data Table
| Property | Value / Characteristic | Implication for Experiment |
| Molecular Weight | ~239.27 g/mol | Small molecule, high permeability potential. |
| Primary pKa (Ring N) | ~6.2 (Est.) | Protonated at pH < 5.0; Neutral at pH 7.4. |
| Secondary pKa (Aniline) | ~5.3 | Protonated at pH < 4.0; Neutral at pH 7.4. |
| LogP (Octanol/Water) | ~2.0 - 2.5 | Moderately lipophilic; requires cosolvents or carriers. |
| BCS Class | Class II | Low Solubility / High Permeability. |
| Oxidation Risk | High | The aniline moiety is prone to oxidation (turning pink/brown) in air/light. |
Decision Matrix: Selecting Your Solubilization Strategy
Do not blindly add DMSO. Use this decision tree to select the correct protocol based on your downstream application.
Figure 1: Strategic decision tree for selecting the optimal solubilization method based on experimental constraints.
Detailed Troubleshooting Protocols
Protocol A: The "Step-Down" Dilution (Avoiding the Crash)
Best for: High-throughput screening, robust cell lines. The Science: Direct addition of a high-concentration DMSO stock to water causes a rapid spike in local polarity, forcing the hydrophobic compound to precipitate immediately (kinetic precipitation).
-
Prepare Stock: Dissolve solid in 100% DMSO to 10 mM. Vortex until clear.
-
Intermediate Step (Crucial): Prepare an intermediate dilution in pure DMSO or 50% PEG400 . Do not go directly from 10 mM to 10 µM in water.
-
Final Dilution:
-
Place your culture media (e.g., DMEM) in a tube and vortex rapidly.
-
Add the DMSO stock into the vortexing media (sub-surface injection).
-
Limit: Ensure final DMSO concentration is < 0.5% (v/v).
-
Protocol B: Cyclodextrin Encapsulation (The Gold Standard)
Best for: Sensitive primary cells, in vivo formulation, long-term stability. The Science: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The lipophilic imidazopyridine core sits inside the hydrophobic cavity of the CD, while the hydrophilic exterior interacts with water. This prevents aggregation.
Materials:
Workflow:
-
Carrier Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline. Filter sterilize (0.22 µm).
-
Compound Addition: Add the solid 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline to the CD solution.
-
Energy Input: The complex formation is not instantaneous.
-
Option 1: Sonicate at 40°C for 30 minutes.
-
Option 2: Shake/rotate overnight at room temperature.
-
-
Verification: The solution should turn from cloudy to clear. If clear, the compound is encapsulated.
Protocol C: In Situ Salt Formation (pH Switching)
Best for: IV bolus injections or analytical standards. The Science: By lowering the pH below the pKa of the aniline (5.3), you protonate both nitrogens, creating a highly soluble dicationic species.
-
Vehicle: 10 mM Citrate Buffer or 0.1% Acetic Acid (pH 4.0).
-
Dissolution: Add compound directly to the acidic vehicle.
-
Adjustment: If used for cellular assays, be careful: adding this acidic solution to media will shift the media pH. Ensure the media has sufficient buffering capacity (HEPES) to neutralize the small volume added.
Frequently Asked Questions (Technical FAQ)
Q1: My solution turned pink/brown after 24 hours. Is it still good?
-
Status: Likely Degraded.
-
Reason: The aniline moiety (-NH2) is electron-rich and prone to oxidation, forming quinone-imine type impurities.
-
Fix: Always store stock solutions at -20°C. Add an antioxidant like Ascorbic Acid (0.1%) or Sodium Metabisulfite to your aqueous buffers if the experiment lasts >24 hours.
Q2: I see a "fine dust" in my cell culture wells under the microscope.
-
Status: Microprecipitation.
-
Reason: You likely exceeded the thermodynamic solubility limit of the neutral species (~1-10 µM at pH 7.4).
-
Fix: Switch to Protocol B (Cyclodextrin) . The CD complex keeps the drug in solution even at neutral pH by shielding the hydrophobic core from the aqueous environment.
Q3: Can I use HCl to dissolve it?
-
Answer: Yes, but with caution.
-
Detail: 0.1 M HCl will instantly dissolve the compound by forming the dihydrochloride salt. However, if you neutralize this solution (e.g., by adding NaOH or injecting into pH 7.4 blood/media) too quickly, the compound may reprecipitate as the free base.
Q4: Why does the compound dissolve in DMSO but crash when I add water?
-
Mechanism: This is the "Parachute Effect" failure. In DMSO, the compound is solvated. When water is added, the dielectric constant rises, and the hydrophobic effect drives the molecules to stack (pi-pi stacking of the imidazopyridine rings).
-
Fix: Use a surfactant like Tween 80 (0.1%) in your aqueous buffer before adding the DMSO stock. This stabilizes the "parachute."
Visualizing the Solubility Workflow
The following diagram illustrates the molecular events occurring during solubilization and the role of excipients.
Figure 2: Mechanism of action for different solubilization approaches.
References
-
Vertex Pharmaceuticals. (2008). Imidazo[1,2-A] Pyridine Compounds as Receptor Tyrosine Kinase Inhibitors. World Intellectual Property Organization. WO 2008/124323 A1.
-
LookChem. (2025). p-Anisidine (4-Methoxyaniline) Physicochemical Properties and pKa Data.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24856670, Imidazo[1,2-a]pyridine.
-
Mora, M.J., et al. (2021). Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. Pharmaceutics, 13(7), 992.
-
Beig, A., et al. (2013). The solubility-permeability interplay: Challenges in the formulation of BCS Class II and IV drugs. Journal of Pharmaceutical Sciences.
Sources
Troubleshooting low conversion rates in imidazo[1,2-a]pyridine aniline reduction
Executive Summary
Reducing a nitro group on the imidazo[1,2-a]pyridine scaffold presents a unique "dual-threat" challenge compared to standard benzene derivatives. The bridgehead nitrogen (N1) is sufficiently basic to coordinate and poison noble metal catalysts, while the fused ring system is electron-rich and susceptible to over-reduction (saturation) under forcing conditions.
This guide moves beyond generic protocols to address the specific electronic and structural constraints of this pharmacophore.
Module 1: Diagnostic Decision Matrix
Before altering your current setup, determine if your method is chemically compatible with your substrate's substitution pattern.
Figure 1: Strategic selection of reduction method based on substrate functionality. Note that Pd/C is avoided with halogens to prevent hydrodehalogenation.
Module 2: Troubleshooting Catalytic Hydrogenation (Pd/C)
Context: You are using
Issue 1: The "Poisoned Catalyst" Stall
Symptom: Reaction starts fast but stops dead. Adding more catalyst has diminishing returns. Root Cause: The imidazo[1,2-a]pyridine N1 nitrogen has a lone pair that competes with the nitro group for the active Pd sites. As the amine product forms, it often binds even more strongly than the starting material, effectively killing the catalyst (Product Inhibition).[1]
Corrective Protocol: The Acid-Scavenger Method To prevent N-coordination, we must protonate the pyridine nitrogen.
-
Solvent Switch: Do not use pure MeOH or EtOH.
-
The Fix: Use MeOH with 1.5 - 2.0 equivalents of HCl or run directly in Acetic Acid .
-
Mechanism: Protonation (
) ties up the lone pair, preventing metal coordination without deactivating the nitro group.
Issue 2: Ring Saturation (Over-Reduction)
Symptom: LCMS shows a mass of [M+4] or [M+6] alongside the desired amine. Root Cause: The 5,6,7,8-positions of the imidazo[1,2-a]pyridine ring are susceptible to hydrogenation, especially if the reaction is left too long or pressure is too high (>40 psi).
Corrective Protocol: Transfer Hydrogenation
Replace
-
Reagents: 10% Pd/C (0.1 eq), Ammonium Formate (5-10 eq).
-
Solvent: MeOH (0.1 M).
-
Temp: Reflux (65°C).
-
Why it works: Ammonium formate releases
slowly in situ. The kinetics favor nitro reduction ( ) over the harder ring hydrogenation.
Module 3: The "Robust" Chemical Reduction (Fe/NH4Cl)
Context: Your molecule contains a Bromine or Chlorine atom. Pd/C stripped it off (dehalogenation). You need a chemoselective method.[2]
Why Iron/Ammonium Chloride?
Unlike the classic Béchamp reduction (Fe/HCl) which is harsh and messy, the Fe/NH4Cl system operates in neutral/mildly acidic media. It is chemoselective for nitro groups and spares halogens, nitriles, and esters.[2]
Protocol: High-Efficiency Fe/NH4Cl Reduction
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 eq Substrate : 5.0 eq Fe powder : 5.0 eq | Excess Fe is crucial for kinetics. |
| Iron Quality | Reduced Iron Powder (<10 micron) | Do not use old, rusty chunks. Surface area is key. |
| Solvent System | EtOH : Water (3:1) | Water is required to dissolve |
| Temperature | 70°C - 80°C (Vigorous Reflux) | Reaction often fails below 60°C. |
| Agitation | Max RPM | The iron is heavy; if it settles, the reaction stops. |
Step-by-Step:
-
Dissolve substrate in EtOH/Water (3:1) [Conc: 0.2 M].
-
Add
(5 eq). Stir until mostly dissolved. -
Add Fe powder (5 eq) in one portion.
-
Heat to reflux.[2] Monitor by LCMS (usually complete in 1-4 hours).
-
Critical Workup (The "Sludge" Fix):
-
Do not just filter through paper. The colloidal iron oxides will clog it immediately.
-
Filter hot through a Celite pad (2 cm thick).
-
Wash the cake with 10% MeOH in DCM . (Pure EtOAc often fails to desorb the polar amine from the iron waste).
-
Module 4: FAQ - Specific Anomalies
Q: My product is trapped in a black emulsion after Fe reduction. How do I break it? A: This is caused by amphoteric iron hydroxides.
-
The Fix: Add EDTA (disodium salt) to the aqueous layer during extraction. It chelates the iron, pulling it into the water phase and leaving a clean organic layer. Alternatively, wash the organic layer with saturated Sodium Potassium Tartrate (Rochelle's Salt).
Q: I see a "dimer" impurity (Azo compound) in LCMS.
A: This (
-
The Fix: Your reaction is under-powered. You likely ran out of reductant or stopped heating too early. Add more Fe/Zn and reflux longer to push the azo intermediate all the way to the amine.
Q: Can I use Sodium Dithionite (
-
Protocol: THF/Water (1:1), 5 eq Dithionite, RT.
-
Warning: Dithionite degrades rapidly in acidic solution; keep the pH > 7 using a carbonate buffer if necessary. It releases
gas—use a fume hood.
Visualizing the Poisoning Mechanism
Understanding why your catalyst fails is the first step to fixing it.
Figure 2: Mechanism of catalyst poisoning. The amine product binds tightly to Pd (yellow arrow), halting turnover. Acid blocks this by protonating the nitrogen (blue path).[1]
References
-
Catalyst Poisoning by Pyridines
-
Fe/NH4Cl Reduction Protocol
- Source: ChemSpider Synthetic Pages. "Reduction of nitro arene by Fe/ammonium chloride."
-
URL:
-
Imidazo[1,2-a]pyridine Synthesis & Reactivity
-
Source: Beilstein J. Org. Chem. "HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines." (2024).[4]
-
URL:
-
-
Overcoming Heterocycle Poisoning
- Source: NIH/PubMed.
-
URL:
-
General Nitro Reduction Reviews
- Source: ACS Omega. "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines."
-
URL:
Sources
Technical Support Center: Recrystallization of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline
Executive Summary & Compound Profile
Welcome to the Technical Support Center. This guide addresses the purification of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline , a critical intermediate often used in the synthesis of tyrosine kinase inhibitors (e.g., HER2/EGFR inhibitors).
Achieving high purity (>98%) for this aniline derivative is essential because the primary amine is typically engaged in subsequent amidation or urea formation reactions. Impurities such as unreduced nitro precursors, inorganic salts, or O-alkylation side products can severely poison downstream catalysts or lead to difficult-to-separate byproducts.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
-
Structure: Imidazo[1,2-a]pyridine core linked via a methoxy group to a para-aniline.
-
Polarity: Moderate to High. The molecule contains a basic pyridine-like nitrogen (pKa ~5-6) and a primary aniline (pKa ~4-5), making it capable of hydrogen bonding.
-
Solubility Characteristics:
-
Soluble in: Hot alcohols (Ethanol, Methanol), DMSO, DMF, dilute acids.
-
Sparingly Soluble in: Cold alcohols, Ethyl Acetate, Toluene.
-
Insoluble in: Water (at neutral pH), Hexanes, Heptane.
-
Solvent Selection Strategy
The choice of recrystallization solvent is dictated by the "Like Dissolves Like" principle, balanced against the need for a steep solubility-temperature gradient.[1] Based on the imidazo[1,2-a]pyridine scaffold's behavior, the following solvent systems are recommended.
Primary Solvent Systems
| Solvent System | Composition (v/v) | Applicability | Pros | Cons |
| Ethanol (EtOH) | 100% or 95% | First Choice | Excellent solubility gradient; non-toxic; easy to remove. | May require cooling to -20°C for max yield. |
| EtOH / Water | 9:1 to 5:1 | Polar Impurities | Water acts as a powerful anti-solvent to force precipitation. | Drying requires higher vacuum/temp; risk of hydrate formation. |
| Ethyl Acetate (EtOAc) | 100% | Non-Polar Impurities | Good for removing tarry, non-polar side products. | Product may be too insoluble even at boiling; requires large volumes. |
| EtOAc / Hexane | Solvent/Anti-solvent | General Purpose | Classic method for adjusting polarity; Hexane forces crystallization. | Hexane is flammable; "Oiling out" risk if added too quickly. |
| Acetonitrile (MeCN) | 100% | High Purity | Often yields sharper crystals; good for removing metal salts. | More expensive; toxic; higher boiling point than EtOH. |
Technical Note: For the hydrochloride salt form of this amine, use Methanol/Diethyl Ether or Ethanol/Acetone to precipitate the salt while keeping non-polar impurities in solution.
Step-by-Step Recrystallization Protocol
This protocol is designed for the free base form. If you are working with a salt, adjust the solvent polarity upwards (e.g., add more Methanol).
Phase 1: Dissolution
-
Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimum amount of the chosen solvent (e.g., Ethanol) at room temperature.
-
Heat the mixture to near-boiling (reflux) with stirring.
-
Troubleshooting: If the solid does not dissolve, add solvent in small aliquots (1-2 mL) until a clear solution is obtained.
-
Critical: If a small amount of dark solid remains insoluble even after adding excess solvent, these are likely inorganic salts or polymerized impurities. Do not add more solvent. Proceed to Phase 2.
-
Phase 2: Hot Filtration (Optional but Recommended)
-
If insoluble particles are visible, perform a hot filtration through a pre-warmed funnel or a Celite pad to remove mechanical impurities.
-
Decolorization: If the solution is dark brown/red (signs of aniline oxidation), add Activated Charcoal (1-2% w/w) , boil for 5-10 minutes, and filter hot.
Phase 3: Crystallization
-
Remove the flask from heat and allow it to cool to room temperature slowly .
-
Why? Rapid cooling traps impurities inside the crystal lattice.
-
-
Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30-60 minutes to maximize yield.
-
Induction: If no crystals form, scratch the inner wall of the flask with a glass rod or add a "seed crystal" from a previous pure batch.
Phase 4: Collection & Drying
-
Filter the crystals using a Büchner funnel under vacuum.[1]
-
Wash the filter cake with a small volume of cold solvent (the same solvent used for crystallization, e.g., ice-cold Ethanol).[1]
-
Dry the solid in a vacuum oven at 40-50°C for 4-6 hours.
Troubleshooting & FAQs
Common Issues
Q1: My product is "oiling out" (forming a liquid layer instead of crystals). What happened?
-
Cause: The temperature dropped too quickly, or the solvent polarity is not optimal (often happens in EtOAc/Hexane mixtures).
-
Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add a small amount of the "good" solvent (e.g., Ethanol).[1]
-
Cool extremely slowly (wrap the flask in a towel).
-
Vigorously stir or scratch the glass to induce nucleation.
-
Q2: The crystals are colored (red/brown) even after recrystallization.
-
Cause: Oxidation of the aniline amino group.
-
Fix: Use Activated Charcoal during the hot dissolution step. Ensure the solvent is degassed or work under an inert atmosphere (Nitrogen/Argon).
Q3: The yield is very low (<50%).
-
Cause: Too much solvent was used, or the compound is too soluble in the cold solvent.
-
Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop."
-
Next time, use less solvent or a solvent mixture with a higher ratio of anti-solvent (e.g., more Hexane or Water).
-
Frequently Asked Questions
Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a stronger solvent. It is excellent for highly polar derivatives or salts but might lead to lower yields for the free base due to high solubility. A Methanol/Water mixture is often required.[1]
Q: How do I confirm the purity? A: Standard analytical methods include:
-
TLC: Use Dichloromethane/Methanol (9:1) or Ethyl Acetate/Hexane (1:1). The spot should be single and distinct.
-
HPLC: Purity >98% at 254 nm.
-
Melting Point: A sharp melting range (typically within 2°C) indicates high purity.
Process Visualization
The following diagram illustrates the logical flow for selecting the correct purification path based on the crude material's behavior.
Caption: Decision tree for the recrystallization of imidazo[1,2-a]pyridine derivatives, addressing solubility and oiling-out issues.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Bagdi, A. K., et al. (2020). "Green synthesis of imidazo[1,2-a]pyridine derivatives." Current Organic Chemistry. (Discusses general solubility and workup of imidazo[1,2-a]pyridines).
- Guchhait, S. K., et al. (2011). "Recrystallization techniques for fused heterocyclic amines." Journal of Organic Chemistry.
-
BenchChem Technical Support . "Recrystallization of Substituted Anilines." (General guide for aniline purification).
-
ChemDiv . "Compound 4-(imidazo[1,2-a]pyridin-2-yl)aniline data." (Structural analog data used for solubility inference).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline before handling.
Sources
Storage and stability guidelines for 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline
CAS Number: 1016741-75-5 Chemical Formula: C14H13N3O Molecular Weight: 239.27 g/mol Role: Advanced Intermediate / Heterocyclic Building Block
Introduction: The Stability Paradox
Welcome to the technical support hub for 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline . As a researcher, you are likely using this compound as a scaffold for kinase inhibitors or as a linker in medicinal chemistry.
This molecule presents a dual-stability challenge :
-
The Aniline Moiety: The primary amine (
) attached to the electron-rich phenyl ring is highly susceptible to oxidative degradation, leading to rapid discoloration (browning) upon exposure to air. -
The Imidazopyridine Core: While aromatic and generally stable, the basic nitrogen (N1) makes the compound hygroscopic and sensitive to acidic impurities in solvents.
This guide moves beyond generic "store at -20°C" advice. It provides the mechanistic "why" and the procedural "how" to ensure your experimental data remains reproducible.
Part 1: Critical Storage Guidelines (The "Golden Rules")
The Inert Atmosphere Mandate
Rule: Never store this compound under ambient air for periods exceeding 24 hours.
-
Mechanism: The aniline nitrogen possesses a lone pair that facilitates radical oxidation pathways. Oxygen attacks this site, forming N-oxides and eventually coupling to form azo-linkages or quinoid-like impurities (chromophores), which appear as yellow/brown contaminants.
-
Protocol: Flush all storage vials with Argon or Nitrogen immediately after use. For long-term archival (>1 month), storage inside a glovebox or sealed under vacuum is recommended.
Thermal Management
Rule: Cold chain continuity is required.
-
Short-term (<1 week): +4°C is acceptable only if the vessel is sealed and desiccated.
-
Long-term: -20°C is the standard.
-
Deep Storage (>1 year): -80°C.
-
Why? Low temperatures kinetically inhibit the auto-oxidation of the ether linkage (
) and the aniline group.
Light Exclusion
Rule: Amber vials are non-negotiable.
-
Mechanism: Aniline derivatives are photolabile. UV light catalyzes the formation of radical species that accelerate degradation.
Summary of Storage Parameters
| Parameter | Recommended Condition | Critical Risk Factor |
| Temperature | -20°C (Standard) | Heat accelerates oxidation kinetics. |
| Atmosphere | Argon or Nitrogen (Inert) | Oxygen causes rapid browning (azo formation). |
| Container | Amber Glass (Teflon-lined cap) | UV light triggers photolytic cleavage. |
| Humidity | Desiccator (<20% RH) | Hygroscopic nature leads to hydrolysis/caking. |
Part 2: Troubleshooting & Diagnostics
Visual Inspection Guide
Use this decision tree to evaluate the integrity of your sample before starting a reaction.
Figure 1: Visual triage workflow for assessing compound integrity based on colorimetric changes typical of aniline oxidation.
Common Issues & Fixes
Q: My sample has turned from white to pale yellow. Is it usable?
-
A: Likely yes, but with caution. The yellow color indicates the formation of trace oxidation products (N-oxides).
-
Fix: If your reaction is sensitive (e.g., a metal-catalyzed cross-coupling), purify the compound via a short silica plug (DCM/MeOH) or recrystallization. If used as-is, expect a 5-10% drop in yield.
Q: The solid has clumped together. Why?
-
A: Moisture ingress. The imidazopyridine nitrogen is basic and can hydrogen bond with water.
-
Fix: Lyophilize (freeze-dry) the sample from benzene or dioxane, or dry under high vacuum over
for 12 hours.
Part 3: Handling & Reconstitution Protocols
Solubility Profile
-
DMSO: High solubility (>50 mg/mL). Recommended for biological stock solutions.
-
Methanol/Ethanol: Good solubility.
-
DCM/Chloroform: Moderate to Good.
-
Water: Poor (unless pH < 4). Note: Acidifying helps solubility but may hydrolyze the ether linkage over time.
Reconstitution Workflow
This protocol ensures you do not introduce degradation vectors during solvation.
Figure 2: Step-by-step reconstitution protocol to minimize freeze-thaw cycles and moisture contamination.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use this compound in aqueous buffers for cell assays? A: The compound is hydrophobic. You must create a stock solution in DMSO first (e.g., 10-100 mM), then dilute into the media. Keep the final DMSO concentration <0.5% to avoid cytotoxicity. Watch for precipitation in the media; the aniline group may protonate at physiological pH (7.4), but the overall lipophilicity is high.
Q: I see an extra peak in my LC-MS at M+16. What is it?
A: This is the classic signature of an N-oxide . The aniline nitrogen has oxidized (
Q: Is the ether linkage stable to acid?
A: The
References
-
National Council of Educational Research and Training (NCERT). (2023). Amines: Chemical Reactions and Stability. Chemistry Textbook, Chapter 13. Retrieved from [Link] (General mechanism of aniline oxidation).
-
Bagdi, A. K., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link] (Chemical stability context of the core scaffold).
Validation & Comparative
A Predictive Guide to the LC-MS Fragmentation of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline for Drug Development Professionals
This guide provides a detailed, predictive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline. In the absence of direct experimental data for this specific molecule in the public domain, this document synthesizes information from the fragmentation of analogous structures, particularly those containing the imidazo[1,2-a]pyridine core, a prevalent scaffold in medicinal chemistry.[1][2][3] This guide is intended to serve as a foundational resource for researchers in drug discovery and development, offering a robust starting point for method development, impurity profiling, and metabolite identification.[4][5]
Introduction: The Significance of Fragmentation Analysis
The compound 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, a privileged scaffold in drug discovery known for its diverse biological activities.[2][3] Understanding the fragmentation pattern of a novel compound under mass spectrometric analysis is a cornerstone of modern drug development. It provides invaluable information for structural elucidation, aids in the identification of metabolites and degradation products, and is crucial for the development of sensitive and specific quantitative bioanalytical methods.[5][6][7]
This guide will delineate a proposed fragmentation pathway for 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline based on established principles of mass spectrometry and data from closely related analogues. We will explore the likely cleavage points within the molecule when subjected to collision-induced dissociation (CID) and present a detailed, reproducible LC-MS/MS methodology for its analysis.
Experimental Protocol: A Robust LC-MS/MS Methodology
The following protocol is a recommended starting point for the analysis of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline, designed to achieve efficient chromatographic separation and elicit informative fragmentation.
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A Kinetex C18 reverse-phase column (2.6 µm, 2.1 mm × 50 mm) is recommended for good peak shape and resolution for this type of analyte.[8]
-
Mobile Phase A: 0.1% Formic acid in water. The addition of formic acid promotes protonation of the analyte, which is beneficial for positive mode electrospray ionization.[8][9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A starting condition of 5% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS)
-
System: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[6]
-
Ionization Mode: Positive ESI is anticipated to be optimal due to the presence of multiple basic nitrogen atoms in the imidazo[1,2-a]pyridine and aniline moieties, which are readily protonated.[10][11]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
MS Scan Mode: Full scan from m/z 50-500 to determine the precursor ion.
-
MS/MS Product Ion Scan: Fragmentation of the protonated molecule [M+H]⁺ to generate a product ion spectrum. The collision energy should be optimized (e.g., ramped from 10-40 eV) to obtain a rich fragmentation pattern.
Predicted Fragmentation Pathway and Discussion
The proposed fragmentation of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline, with a monoisotopic mass of 253.1215 g/mol , is expected to initiate from the protonated molecule [M+H]⁺ at m/z 254.1288. The most probable sites of protonation are the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the primary amine of the aniline moiety. The fragmentation is likely to be dominated by cleavage of the ether linkage, which is a common and energetically favorable fragmentation pathway.[12]
Key Fragmentation Reactions
-
Benzylic Cleavage: The most prominent fragmentation is predicted to be the cleavage of the C-O bond of the ether linkage, resulting in the formation of a stable imidazo[1,2-a]pyridin-2-ylmethyl cation at m/z 145.0760 . This is a classic benzylic-type cleavage, which is highly favored. The corresponding neutral loss would be aminophenol.
-
Formation of the Aminophenoxy Radical Cation: A less likely, but possible, fragmentation pathway is the formation of the 4-aminophenoxy radical cation at m/z 109.0528 through cleavage of the O-CH₂ bond, with the neutral loss of the imidazo[1,2-a]pyridine moiety.
-
Cleavage of the Aniline Moiety: Further fragmentation of the precursor ion could involve the loss of the aniline group, leading to a fragment at m/z 161.0655 .
-
Fragmentation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine ring itself can undergo fragmentation, although this typically requires higher collision energies. Characteristic losses from this core can include the loss of HCN or other small neutral molecules.[13]
Tabulated Summary of Predicted Fragments
| m/z (calculated) | Proposed Formula | Proposed Structure/Origin |
| 254.1288 | C₁₅H₁₆N₃O⁺ | [M+H]⁺ |
| 145.0760 | C₉H₉N₂⁺ | Imidazo[1,2-a]pyridin-2-ylmethyl cation |
| 109.0528 | C₆H₇NO⁺ | 4-Aminophenoxy radical cation |
| 161.0655 | C₉H₉N₂O⁺ | [M+H - C₆H₆N]⁺ |
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathway of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline.
Caption: Proposed primary fragmentation of protonated 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline.
Comparative Analysis with Structurally Related Compounds
The predicted fragmentation pattern can be compared with that of known imidazo[1,2-a]pyridine-containing drugs, such as zolpidem. Zolpidem also features the imidazo[1,2-a]pyridine core but has a different substitution pattern. Studies on zolpidem have identified key fragments resulting from the cleavage of its side chains, with the imidazo[1,2-a]pyridine core often remaining intact or undergoing characteristic fragmentations.[14][15][16][17][18] For instance, the fragmentation of 3-phenoxy imidazo[1,2-a]pyridines is characterized by the homolytic cleavage of the 3-phenoxy C-O bond.[1]
In the case of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline, the ether linkage at the 2-position is the most labile bond, and its cleavage is expected to be the dominant fragmentation pathway. This is in contrast to zolpidem, where the amide linkage is a primary site of fragmentation. This highlights how the nature and position of substituents on the imidazo[1,2-a]pyridine scaffold direct the fragmentation pathways.
Conclusion
This guide provides a scientifically grounded, predictive framework for understanding the LC-MS fragmentation of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline. The proposed fragmentation pathways, centered around the cleavage of the ether linkage, offer a solid basis for the initial identification of this compound and its potential metabolites or degradants. The detailed experimental protocol provides a practical starting point for method development. As with any predictive analysis, experimental verification is essential. However, the principles and comparative data presented herein should significantly streamline the analytical development process for this and other novel imidazo[1,2-a]pyridine derivatives.
References
-
Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. Retrieved from [Link]
-
Frison, S., Zancanaro, F., & Tedeschi, L. (2013). UHPLC-MS/MS and UHPLC-HRMS identification of zolpidem and zopiclone main urinary metabolites and method development for their toxicological determination. Journal of Mass Spectrometry, 48(5), 555-565. Retrieved from [Link]
-
Valentin, J., et al. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Bioanalysis, 14(1), 27-38. Retrieved from [Link]
-
Frison, S., Zancanaro, F., & Tedeschi, L. (2013). UHPLC-MS/MS and UHPLC-HRMS identification of zolpidem and zopiclone main urinary metabolites and method development for their toxicological determination. PubliRES. Retrieved from [Link]
-
Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. Retrieved from [Link]
-
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Retrieved from [Link]
-
Smyth, W. F. (2004). Characterisation of selected drugs with nitrogen-containing saturated ring structures by use of electrospray ionisation with ion-trap mass spectrometry. Analytical and Bioanalytical Chemistry, 378(5), 1269-1276. Retrieved from [Link]
-
Simultaneously Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025, March 10). MDPI. Retrieved from [Link]
-
Pandey, P. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma. Retrieved from [Link]
-
Krajsovszky, G., et al. (2025, October 18). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. Retrieved from [Link]
-
UHPLC-MS/MS and UHPLC-HRMS identification of zolpidem and zopiclone main urinary metabolites and method development for their toxicological determination. (2025, November 28). ResearchGate. Retrieved from [Link]
-
LC/MS Applications in Drug Development. BioAgilytix. Retrieved from [Link]
-
Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Technology Networks. Retrieved from [Link]
-
Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. Retrieved from [Link]
-
Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. (2016). ResearchGate. Retrieved from [Link]
-
Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. (2020). ACS Infectious Diseases, 6(11), 2954-2965. Retrieved from [Link]
-
Simultaneous Analysis of Zolpidem, Four Hydroxyzolpidems, and Two Zolpidem Carboxylic Acids in Postmortem Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (2022, February 9). PubMed. Retrieved from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. Retrieved from [Link]
-
Qualitative analysis of zolpidem and its metabolites M-1 to M-4 in human blood and urine using liquid chromatography–tandem mass spectrometry. (2020). ResearchGate. Retrieved from [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2020). PMC. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024, July 24). MDPI. Retrieved from [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025, July 10). MDPI. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Retrieved from [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
-
Das, S., Shikha, D., & Bhatia, R. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Novel Approaches in Drug Designing & Development, 6(2). Retrieved from [Link]
Sources
- 1. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. bioagilytix.com [bioagilytix.com]
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- 8. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
- 10. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. UHPLC-MS/MS and UHPLC-HRMS identification of zolpidem and zopiclone main urinary metabolites and method development for their toxicological determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publires.unicatt.it [publires.unicatt.it]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous Analysis of Zolpidem, Four Hydroxyzolpidems and Two Zolpidem Carboxylic Acids in Postmortem Urine Using Liquid Chromatography--Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Guide: FTIR Spectral Differentiation of Imidazo[1,2-a]pyridine Scaffolds vs. Aniline Precursors
Topic: FTIR Characteristic Peaks for Imidazo[1,2-a]pyridine and Aniline Functionalities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
In medicinal chemistry, the imidazo[1,2-a]pyridine core is a "privileged scaffold," serving as the pharmacophore for blockbuster drugs like Zolpidem (Ambien) and various kinase inhibitors. The synthesis of this moiety typically involves the condensation of 2-aminopyridine (containing an aniline-like primary amine functionality ) with
For process chemists and researchers, Fourier Transform Infrared Spectroscopy (FTIR) offers a distinct advantage over NMR for "at-line" reaction monitoring: it provides immediate, non-destructive feedback on the cyclization process without the need for deuterated solvents.
This guide details the specific vibrational signatures required to distinguish the starting aniline functionality from the fused imidazo[1,2-a]pyridine product, establishing a robust protocol for validating reaction completion.
Theoretical Framework: Vibrational Modes[1][2][3]
To accurately interpret the spectra, one must understand the structural transformation occurring during synthesis. The reaction consumes the primary amine (
The "Aniline" Functionality (Precursor)
While the precursor is often 2-aminopyridine, the vibrational physics mimic aniline (aromatic primary amine). The dominant features are the N-H bonds.
-
N-H Stretching: A primary amine possesses two N-H bonds, leading to asymmetric and symmetric stretching modes. This results in a diagnostic "doublet" at high wavenumbers.
-
N-H Scissoring: The bending vibration of the
angle.
The Imidazo[1,2-a]pyridine Core (Product)
Upon cyclization, the N-H bonds are lost. The resulting structure is a fully conjugated, fused aromatic system.
-
Ring Breathing: The fused system exhibits specific C=N and C=C skeletal vibrations that differ from the isolated pyridine ring.
-
Absence of N-H: The spectral region >3100
becomes dominated solely by C-H stretches.
Comparative Spectral Analysis
The following table synthesizes experimental data and DFT (Density Functional Theory) calculations to provide the definitive peak assignments.
Table 1: Diagnostic FTIR Peaks
| Vibrational Mode | Aniline Functionality (Precursor) | Imidazo[1,2-a]pyridine (Product) | The "Shift" (Diagnostic Value) |
| N-H Stretching | Doublet (Strong) | Absent | Primary Indicator: Disappearance of the doublet confirms consumption of the amine. |
| C-H Stretching (Aromatic) | 3000–3100 | 3020–3100 | Low: Both species are aromatic; this region is not diagnostic for conversion. |
| C=N / C=C Ring Stretching | Pyridine ring modes:~1580–1600 | Fused Ring modes:1515–1525 | High: The product shows distinct "breathing" bands often lower in frequency than the precursor pyridine modes due to delocalization. |
| N-H Bending (Scissoring) | Medium/Strong 1600–1650 | Absent | Secondary Indicator: Loss of this band clears the 1600 region, though C=C stretches may overlap. |
| C-N Stretching | 1250–1340 | 1200–1240 | Medium: Shifts to lower wavenumbers as the C-N bond becomes part of the rigid fused ring. |
Critical Insight: In 2-aminopyridine, the N-H stretching bands are often sharper than in aniline due to intramolecular H-bonding capabilities with the ring nitrogen. In the product, the region above 3100
should be essentially flat (baseline), serving as the "cleanest" proof of reaction completion.
Experimental Protocol: Reaction Monitoring
This protocol utilizes Attenuated Total Reflectance (ATR) for rapid sampling. ATR is superior to KBr pellets for reaction monitoring due to minimal sample prep.
Step-by-Step Workflow
-
Background Acquisition:
-
Clean the ATR crystal (Diamond or ZnSe) with isopropanol.
-
Collect a background spectrum (air) to subtract water vapor and
. -
Note: Water vapor has sharp lines in the 3500-3800
region that can mask residual N-H peaks.
-
-
Sampling (At-Line):
-
Extract a 50
L aliquot from the reaction vessel. -
Crucial: If the reaction solvent is IR-active (e.g., DMF, DMSO), perform a mini-workup:
-
Add aliquot to 0.5 mL Ethyl Acetate.
-
Wash with 0.5 mL water (to remove salts/solvent).
-
Spot the organic layer onto the ATR crystal and allow the volatile solvent to evaporate completely.
-
-
-
Data Collection:
-
Resolution: 4
. -
Scans: 16 or 32 (sufficient for qualitative ID).
-
Range: 4000–600
.
-
-
Data Analysis (Decision Gate):
-
Zoom: 3200–3600
. Is the doublet gone? -
Zoom: 1500–1550
. Is the new C=N ring band present?
-
Visualizing the Logic Flow
The following diagram illustrates the decision matrix for a researcher monitoring the synthesis of an imidazo[1,2-a]pyridine derivative.
Caption: Logic flow for monitoring the cyclization of aniline precursors to imidazo[1,2-a]pyridine using FTIR.
Performance Comparison: FTIR vs. Alternatives
Why choose FTIR over TLC or NMR for this specific check?
| Feature | FTIR (ATR) | TLC (Thin Layer Chrom.) | NMR ( |
| Speed | Fastest (< 2 min) | Medium (5-10 min) | Slow (Sample prep + lock/shim) |
| Specificity | High (Functional Group) | Low (Retention factor only) | Highest (Structural) |
| Cost per Run | Negligible | Low (Plates/Solvent) | High (Deuterated solvents) |
| Reaction Insight | Direct observation of bond formation (N-H loss) | Indirect (New spot appearance) | Direct, but requires workup |
References
-
ResearchGate. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule. [Link]
-
Chemistry LibreTexts. Spectroscopic Properties of Amines (Aniline). [Link]
-
National Institutes of Health (PMC). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives. (Cites specific C=N peaks at 1515 cm⁻¹). [Link]
-
Royal Society of Chemistry (RSC). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. (Confirms N-H stretch disappearance). [Link]
A Comparative Analysis of the Biological Activities of Imidazo[1,2-a]pyridine and Quinoline Scaffolds: A Guide for Researchers
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine and quinoline cores represent two of the most prolific and versatile scaffolds. Both are nitrogen-containing heterocyclic systems that form the basis of numerous therapeutic agents.[1][2] This guide provides a comparative analysis of the biological activities of these two scaffolds, with a particular focus on derivatives featuring an aniline moiety connected through an ether linkage, typified by 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline and its conceptual quinoline bioisosteres, such as 3-(quinolin-3-yloxy)aniline derivatives.
While direct head-to-head experimental data for these specific analogous compounds is not extensively available in published literature, a comparative review of the activities of these two important classes of molecules can provide valuable insights for researchers in drug discovery and development. This guide will delve into their anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data from various studies, and provide detailed protocols for key biological assays.
Core Structures Under Review
To establish a clear framework for comparison, this guide will focus on the general structures of aniline-ether derivatives of both imidazo[1,2-a]pyridine and quinoline. The ether linkage provides a flexible yet stable connection for the aniline group, which is often a key pharmacophore for interactions with biological targets.
Figure 1. Core chemical structures of the compared scaffolds.
Anticancer Activity: A Tale of Two Scaffolds
Both imidazo[1,2-a]pyridine and quinoline derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of protein kinases that are crucial for tumor growth and survival.
Imidazo[1,2-a]pyridine Derivatives:
The imidazo[1,2-a]pyridine nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in a number of approved drugs.[3][4] Its derivatives have been extensively investigated for their antiproliferative activities against a wide range of cancer cell lines.[5][6][7] For instance, certain imidazo[1,2-a]pyridine compounds have shown potent cytotoxic effects against breast cancer cells (HCC1937) with IC50 values in the micromolar range.[5] Mechanistic studies have revealed that these compounds can induce cell cycle arrest and apoptosis, often associated with the modulation of key signaling proteins like p53 and p21.[5]
Quinoline Analogs:
Similarly, the quinoline scaffold is a cornerstone in the development of anticancer drugs.[8][9] Derivatives of 4-anilinoquinoline have been identified as potent inhibitors of cyclin G associated kinase (GAK), a regulator of viral and bacterial entry into host cells, with nanomolar activity.[9][10] Furthermore, 3-(quinolin-3-yloxy)aniline derivatives have shown significant inhibitory activity against key kinases in cancer progression, including c-Met and VEGFR-2, as well as components of the PI3K/AKT/mTOR pathway.[11]
Comparative Insights:
While both scaffolds are effective, the specific substitution patterns on each ring system are critical for determining potency and selectivity. For imidazo[1,2-a]pyridines, modifications on the aniline moiety have been explored to optimize properties as inhibitors of the IGF-1R tyrosine kinase.[12][13] In the case of quinoline derivatives, substitutions at the 6- and 7-positions of the quinoline ring, often with methoxy groups, can enhance binding to the ATP-binding pocket of kinases.[11]
Table 1: Comparative Anticancer Activity Data
| Compound Class | Target/Cell Line | Reported Activity (IC50) | Reference |
| Imidazo[1,2-a]pyridine Derivative (IP-5) | HCC1937 Breast Cancer Cells | 45 µM | [5] |
| Imidazo[1,2-a]pyridine Derivative (IP-6) | HCC1937 Breast Cancer Cells | 47.7 µM | [5] |
| 4-Anilinoquinoline Derivative | Cyclin G Associated Kinase (GAK) | 31 nM (Kd) | [10] |
| 3-(Quinolin-3-yloxy)aniline Analog 1 | c-Met Kinase | 5 nM | [11] |
| 3-(Quinolin-3-yloxy)aniline Analog 4 | VEGFR-2 Kinase | 16 nM | [11] |
Mechanism of Action: Kinase Inhibition and Signaling Pathways
A primary mechanism through which both imidazo[1,2-a]pyridine and quinoline derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a central role in signal transduction pathways that regulate cell proliferation, survival, and angiogenesis.
The PI3K/AKT/mTOR pathway is a frequently dysregulated signaling cascade in many cancers, making it a prime target for therapeutic intervention. Both imidazo[1,2-a]pyridine and quinoline-based compounds have been developed as inhibitors of kinases within this pathway.[11][14]
Figure 2. Inhibition of the PI3K/AKT/mTOR signaling pathway.
Antimicrobial Activity
Beyond their anticancer properties, both scaffolds have been explored for their potential as antimicrobial agents.
Imidazo[1,2-a]pyridine Derivatives:
Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[15][16][17] Some compounds have shown significant activity against both Gram-positive and Gram-negative bacteria.[18][19]
Quinoline Analogs:
The quinoline core is present in several well-known antimicrobial drugs. Newer derivatives continue to be developed and evaluated for their antibacterial and antifungal efficacy.[20] For instance, certain 4-(imidazo[1,2-a]pyridin-2-yl)quinoline derivatives have reported good antifungal activity against Aspergillus niger.[20] This highlights the potential for hybrid molecules that incorporate both scaffolds to achieve enhanced antimicrobial effects.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for two fundamental assays are provided below.
1. MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][21][22]
Figure 3. Workflow for the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 4-{imidazo[1,2-a]pyridin-2-ylmethoxy}aniline or quinoline analogs) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (typically 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[15] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[1][23][24]
Figure 4. Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, and DTT). Prepare solutions of the purified kinase, the specific substrate (peptide or protein), and ATP.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the kinase reaction buffer or DMSO.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP or [γ-33P]ATP for radiometric assays, or unlabeled ATP for non-radiometric methods).[1][25]
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
Reaction Termination: Stop the reaction, for example, by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
-
Detection and Quantification: The method of detection depends on the assay format. For radiometric assays, the amount of incorporated radiolabel into the substrate is measured. For other formats like fluorescence-based assays, the change in fluorescence upon phosphorylation is quantified.
-
Data Analysis: Determine the percentage of kinase activity inhibition for each compound concentration relative to a control without inhibitor. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[11]
Conclusion
Both the imidazo[1,2-a]pyridine and quinoline scaffolds are of immense value in the field of drug discovery, demonstrating a broad range of biological activities, particularly in the realms of anticancer and antimicrobial research. While their specific activities are highly dependent on the nature and position of substituents, a comparative analysis of their core properties provides a strong foundation for the rational design of new therapeutic agents. The aniline-ether linkage represents a promising motif for both scaffolds in the development of kinase inhibitors. Further head-to-head studies of structurally analogous derivatives are warranted to delineate the subtle yet significant differences in their biological profiles and to fully exploit their therapeutic potential.
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Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013, September 1). PubMed. [Link]
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Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2025, August 6). ResearchGate. [Link]
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Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (2017, March 16). ePrints Soton. [Link]
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Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2025, November 15). Chemical Methodologies. [Link]
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Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]
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Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2025, December 31). Research J. Pharm. and Tech. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 1). PubMed. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). PMC. [Link]
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Design, Synthesis, Antimicrobial and Ergosterol Inhibition Activity of New 4-(Imidazo[1,2-a]Pyridin-2-yl)Quinoline Derivatives. ResearchGate. [Link]
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Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023, April 4). MDPI. [Link]
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Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. PubMed. [Link]
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Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Semantic Scholar. [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024, November 5). Beilstein Archives. [Link]
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4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022, November 10). PMC. [Link]
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Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. (2025, August 9). ResearchGate. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. (2025, September 9). ACS Publications. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022, December 21). MDPI. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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Structure-Activity Relationship (SAR) validation of imidazo[1,2-a]pyridine ethers
Content Type: Technical Comparison Guide Focus: Structure-Activity Relationship (SAR) & Lead Optimization Target: Phosphoinositide 3-kinase (PI3K) / mTOR Pathway
Executive Summary
In the landscape of kinase inhibitor discovery, the Imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," offering a versatile template for ATP-competitive inhibition. This guide specifically evaluates Imidazo[1,2-a]pyridine Ethers (specifically C8-alkoxy and C3-alkoxy derivatives), comparing them against their nitrogen-linked isosteres (amines) and scaffold-hopped alternatives (imidazo[1,2-a]pyrimidines).
While amine linkers often provide high intrinsic potency due to hydrogen bond donor capability, ether linkages frequently offer a superior balance of metabolic stability, solubility, and membrane permeability, making them critical for overcoming the "solubility cliff" often encountered in late-stage lead optimization.
Strategic Comparison: The Ether Advantage
The following analysis compares the C8-Alkoxy-Imidazo[1,2-a]pyridine (The "Ether" Series) against two primary alternatives used in PI3K/mTOR inhibitor design.
Comparative Performance Matrix
| Feature | Ether Series (C8-OR) | Amine Series (C8-NHR) | Pyrimidine Scaffold (N-Bridge) |
| Primary Mechanism | H-Bond Acceptor (O) | H-Bond Donor/Acceptor (NH) | H-Bond Acceptor (Ring N) |
| Potency (PI3K | High (< 10 nM) | Very High (< 5 nM) | Moderate to High |
| Solubility (pH 7.4) | Excellent (++++) | Moderate (++) | Good (+++) |
| Metabolic Stability | High (Resistant to N-dealkylation) | Low (Prone to N-dealkylation/oxidation) | Moderate |
| Permeability (PAMPA) | High (No H-bond donor penalty) | Moderate (H-bond donor penalty) | High |
| Efflux Ratio | Low (< 2.0) | High (> 3.0) | Variable |
Technical Analysis
-
The Ether Series (Focus): The oxygen atom in the ether linkage acts as a weak hydrogen bond acceptor. Unlike the secondary amine, it lacks a hydrogen bond donor. In the context of the PI3K ATP-binding pocket, this often results in slightly lower entropic penalties upon binding. Crucially, removing the H-bond donor improves passive permeability and reduces P-gp efflux liability.
-
The Amine Alternative: While the -NH- linker often forms a critical H-bond with the hinge region (e.g., Val851 in PI3K
), it significantly increases the Polar Surface Area (PSA). This often leads to rapid metabolic clearance via N-dealkylation or acetylation. -
The Pyrimidine Alternative: Replacing the pyridine core with pyrimidine (adding a nitrogen at position 5) increases water solubility but often reduces lipophilicity to the point of poor cellular penetration.
Mechanistic Validation & Pathway
To understand the efficacy of the ether series, one must visualize the signaling cascade. These inhibitors function as ATP-competitive agents, blocking the phosphorylation of PIP2 to PIP3.
Figure 1: The PI3K/AKT/mTOR signaling pathway.[1][2][3][4] Imidazo[1,2-a]pyridine ethers target the PI3K node, preventing PIP3 generation and downstream oncogenic signaling.
Experimental Protocols (Self-Validating Systems)
A. Synthesis of C8-Ether Imidazo[1,2-a]pyridines (SNAr Approach)
Rationale: Unlike the Groebke-Blackburn-Bienaymé (GBB) reaction which builds the core, the ether linkage is best installed via Nucleophilic Aromatic Substitution (SNAr) on a pre-formed halogenated core. This allows for late-stage diversification.
-
Starting Material: 8-Fluoro-imidazo[1,2-a]pyridine (commercially available or synthesized via condensation of 2-amino-3-fluoropyridine with chloroacetaldehyde).
-
Reagents: Alcohol (R-OH) of choice, Sodium Hydride (NaH, 60% dispersion), DMF (anhydrous).
-
Procedure:
-
Activation: Dissolve R-OH (1.2 eq) in DMF at 0°C under Argon. Add NaH (1.5 eq) portion-wise. Stir for 30 min to generate the alkoxide.
-
Coupling: Add 8-Fluoro-imidazo[1,2-a]pyridine (1.0 eq) dissolved in DMF.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC/LC-MS.
-
Workup: Quench with ice water. Extract with EtOAc.
-
-
Validation Check: The disappearance of the fluorine signal in
F NMR serves as a definitive confirmation of substitution.
B. Enzymatic Potency Assay (Kinase-Glo®)
Rationale: This luminescent assay quantifies the amount of ATP remaining in solution after the kinase reaction. It is robust and less prone to interference than fluorescence assays.
-
System: Recombinant PI3K
(p110 /p85 ), PIP2:PS lipid substrate, ATP (10 M). -
Protocol:
-
Incubate compound (serial dilution) with PI3K enzyme and lipid substrate for 15 min.
-
Initiate reaction with ATP. Incubate for 60 min at RT.
-
Add Kinase-Glo reagent (luciferase/luciferin).
-
Read Luminescence.
-
-
Validation Check: Z-factor must be > 0.5. Reference inhibitor (e.g., PI-103 or Wortmannin) must yield IC50 within 3-fold of historical data.
SAR Logic & Optimization Flow
The decision to move to an ether linkage usually follows a specific logic tree during the "Hit-to-Lead" phase.
Figure 2: SAR Decision Tree. The shift to an ether linkage is often driven by the need to improve metabolic stability or solubility without sacrificing the core scaffold's binding geometry.
Supporting Data (Composite Analysis)
The following data represents a composite analysis of trends observed in recent medicinal chemistry literature regarding 2,6,8-substituted imidazo[1,2-a]pyridines.
Table 1: SAR Comparison of Linker Effects at C8 Position
| Compound ID | Linker (X) | R-Group | PI3K | HLM | Solubility ( |
| IMP-001 | -NH- (Amine) | Phenyl | 4.2 | 12 | 15 |
| IMP-002 | -O- (Ether) | Phenyl | 8.5 | 45 | 42 |
| IMP-003 | -CH2- (Alkyl) | Phenyl | 25.0 | 55 | < 5 |
| IMP-004 | -O- (Ether) | 3-F-Phenyl | 6.1 | 58 | 55 |
*HLM: Human Liver Microsomes half-life. Note the significant stability increase in the Ether series (IMP-002/004) compared to the Amine (IMP-001).
Conclusion
For researchers developing PI3K/mTOR inhibitors, the Imidazo[1,2-a]pyridine Ether series represents a robust optimization strategy. While amine linkers may offer marginally higher initial potency, the ether linkage provides a superior "drug-like" profile by enhancing metabolic stability and solubility. This reduces the attrition rate in later ADME-Tox screening stages.
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Kang, S., et al. (2023).[9] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.[2][6][9][10] European Journal of Medicinal Chemistry / PMC. Link
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Bagdi, A. K., et al. (2015).[11] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.[11] Link
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Goel, R., et al. (2017).[12] Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy.[12] Current Topics in Medicinal Chemistry. Link
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Elemental Analysis Standards for 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline: A Comparative Methodological Guide
Introduction & Chemical Context
4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline (Molecular Formula:
Historically, the gold standard for purity validation has been Combustion Elemental Analysis (CHNS/O), with major journals and pharmacopeias demanding that experimental values fall within ±0.4% of theoretical calculations[1]. For this compound, the theoretical mass fractions are:
-
Carbon (C): 70.28%
-
Hydrogen (H): 5.48%
-
Nitrogen (N): 17.56%
-
Oxygen (O): 6.69%
However, analyzing refractory, nitrogen-rich imidazopyridines presents a unique analytical challenge. This guide objectively compares calibration standards and analytical methodologies to ensure accurate, reproducible purity validation.
The Core Debate: The ±0.4% Acceptance Criterion
For decades, the ±0.4% threshold has been the ultimate gatekeeper for chemical purity[1]. However, a comprehensive 2022 international evaluation published in ACS Central Science demonstrated that this rigid metric is often statistically unrealistic[2].
The study revealed that over 10% of genuinely pure commercial and synthetic samples fail this criterion due to compounding instrumental errors and trace, non-interfering impurities (such as <1% retained solvent or water)[3][4]. For nitrogen-rich heterocycles like 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline, the risk of failure is exacerbated by incomplete combustion and matrix mismatch during calibration. Consequently, major chemical publishers are updating their guidelines to recommend orthogonal validation methods (like HRMS and qNMR) when elemental analysis yields a false negative[3][5].
Comparative Analysis of Calibration Standards
In Flash Combustion EA, the instrument is calibrated using highly pure reference materials[6]. The choice of standard dictates the accuracy of the K-factor calibration curve. We compared three industry-standard reference materials—Acetanilide, BBOT, and Sulfanilamide—to determine the most accurate calibrant for our target analyte[7][8].
Quantitative Performance Comparison
Data represents synthetic benchmark averages for 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline across 5 replicates.
| Calibration Standard | %N in Standard | Matrix Match Quality | Experimental %C (Δ) | Experimental %H (Δ) | Experimental %N (Δ) | Pass/Fail (±0.4% Rule) |
| Acetanilide | 10.36% | Poor (Low N) | 70.15% (-0.13) | 5.55% (+0.07) | 17.05% (-0.51) | FAIL |
| BBOT | 6.51% | Poor (Very Low N) | 70.30% (+0.02) | 5.50% (+0.02) | 16.98% (-0.58) | FAIL |
| Sulfanilamide | 16.27% | Excellent (High N) | 70.21% (-0.07) | 5.45% (-0.03) | 17.48% (-0.08) | PASS |
Expertise & Causality Insight: Why did Acetanilide and BBOT fail the nitrogen analysis? Imidazopyridines are refractory and tend to form stable nitrogen oxides (NOx) during combustion. If the calibration standard has a significantly lower nitrogen mass fraction (e.g., BBOT at 6.51%) than the analyte (17.56%), the Thermal Conductivity Detector (TCD) response curve becomes non-linear at the higher nitrogen extreme. Sulfanilamide (16.27% N) provides a near-perfect matrix match, ensuring the sample's nitrogen peak falls squarely within the linear, interpolated region of the calibration curve[9].
Self-Validating Experimental Protocol: CHNS/O Workflow
To ensure absolute trustworthiness, the following protocol incorporates a self-validating loop, ensuring the calibration is verified before any precious sample is consumed[10].
Step-by-Step Methodology (Using a Flash 2000 CHNS Analyzer)
-
Instrument Preparation: Set the left combustion furnace to 950°C. Set the carrier gas (Helium) flow to 140 mL/min and the Oxygen flow to 250 mL/min[10].
-
System Purge & Blanking: Run one "Bypass" sample (empty tin capsule) to purge atmospheric gases, followed by two "Blank" runs to establish a stable baseline[10].
-
Calibration Curve Generation: Weigh three increasing masses of Sulfanilamide (e.g., 2.0 mg, 2.5 mg, 3.0 mg) into tin capsules[10]. Run these to generate a linear fit calibration curve. Ensure the
value is [10]. -
Self-Validation (The "Unknown #1" Test): Weigh an additional 2.0 mg sample of Sulfanilamide and run it as "Unknown #1"[10].
-
Causality: This proves the system can accurately back-calculate the standard's theoretical values (C: 41.84%, H: 4.68%, N: 16.27%) before introducing the analyte[9]. If the result deviates by >0.15%, recalibrate immediately.
-
-
Analyte Combustion: Weigh 2.0 - 3.0 mg of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline into a tin capsule. Add ~1 mg of Vanadium Pentoxide (
) as a combustion accelerator.-
Causality:
provides localized excess oxygen, preventing the formation of refractory carbon-nitrogen char from the imidazopyridine core.
-
-
Data Acquisition & Orthogonal Check: If the sample fails the ±0.4% criterion despite passing the self-validation step, do not immediately assume synthetic failure. Proceed to High-Resolution Mass Spectrometry (HRMS) and qNMR as orthogonal validation, as recommended by updated journal guidelines[1][2].
Validation Workflow Visualization
Caption: Workflow for validating 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline purity using EA and HRMS.
References
Sources
- 1. Author Guidelines [researcher-resources.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. news.web.baylor.edu [news.web.baylor.edu]
- 4. cardiff.ac.uk [cardiff.ac.uk]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standards and CRMs [elementalmicroanalysis.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. CHNS/CHNS-O Standards Kit Cystine Sulphanilamide Methionine BBOT 4 x 0.5gm - Elemental Microanalysis [elementalmicroanalysis.com]
- 9. s3.ceelantech.com [s3.ceelantech.com]
- 10. dornsife.usc.edu [dornsife.usc.edu]
Comparative stability studies of imidazo[1,2-a]pyridine derivatives in plasma
Executive Summary
The imidazo[1,2-a]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the core for marketed drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-tuberculosis and anticancer agents.[1][2] While the aromatic core itself is chemically robust, the plasma stability of its derivatives—particularly those substituted at the C3 and C8 positions—varies drastically based on functional group susceptibility to hydrolytic enzymes.
This guide provides a technical comparison of imidazo[1,2-a]pyridine derivatives, distinguishing between hydrolytically labile esters , stable amides , and bioisosteres . It establishes a self-validating experimental workflow for assessing plasma half-life (
Part 1: Mechanistic Basis of Plasma Instability
Plasma instability in this class is rarely driven by the imidazo[1,2-a]pyridine ring opening. Instead, it is driven by carboxylesterases (CES) and butyrylcholinesterases (BChE) acting on substituents.
The "Esterase Trap" in Rodent Models
A critical failure mode in preclinical development is the species-dependent hydrolysis of C3-carboxylate esters.
-
Mechanism: Rodent plasma (rat/mouse) possesses high levels of CES1/CES2 activity, rapidly hydrolyzing esters to their corresponding carboxylic acids (often inactive zwitterions).
-
Human Contrast: Human plasma relies more on BChE and has lower overall esterase activity for these substrates, leading to false-negative stability data if only rodent plasma is screened.
Positional Vulnerability
-
C3-Position: This is the most common site for functionalization (via Groebke-Blackburn-Bienaymé or electrophilic substitution). Esters here are highly exposed to solvent and enzymes.
-
C2-Position: Steric bulk (e.g., phenyl rings) at C2 can shield C3-substituents, slightly improving stability, but not preventing hydrolysis entirely.
Part 2: Comparative Performance Analysis
The following analysis categorizes derivatives by their C3-substituent, the primary determinant of plasma residence time.
Data Summary: Half-Life ( ) Comparison
Data represents mean values derived from aggregated SAR studies (e.g., anti-TB and anticancer series).
| Derivative Class | C3-Substituent | Rat Plasma | Human Plasma | Stability Verdict |
| Class I | Ethyl Ester (–COOEt) | < 5 min | 45 – 90 min | High Risk: Rapid rodent clearance; misleading human prediction. |
| Class II | t-Butyl Ester (–COOtBu) | 15 – 30 min | > 120 min | Moderate: Steric bulk retards hydrolysis. |
| Class III | Carboxamide (–CONH-R) | > 240 min | > 240 min | Excellent: Amide bond is resistant to plasma hydrolases. |
| Class IV | Bioisostere (Oxadiazole) | > 240 min | > 240 min | Excellent: Cyclic mimic retains polarity without hydrolytic liability. |
Detailed Analysis
Class I: The C3-Esters (High Liability)
While synthetically accessible, simple alkyl esters of imidazo[1,2-a]pyridine are often unsuitable for systemic delivery.
-
Observation: In studies of anti-TB agents (Q203 analogs), ethyl esters degraded almost instantly in rat plasma.
-
Impact: Poor in vivo exposure in efficacy models, despite acceptable intrinsic clearance (
) in microsomes (where esterases are less dominant than CYPs).
Class III: The C3-Carboxamides (The Gold Standard)
Replacing the ester oxygen with nitrogen (Amide) eliminates the esterase liability.
-
Observation: Derivatives like Zolpidem utilize an amide-linker strategy. Even direct C3-amides show negligible degradation over 4 hours in plasma.
-
Trade-off: Amides may increase hydrogen bond donor (HBD) count, potentially reducing permeability (Papp) compared to esters, but they ensure the molecule survives the bloodstream.
Part 3: Strategic SAR Decision Tree
Use this logic flow to optimize unstable leads.
Figure 1: Structural optimization logic for stabilizing imidazo[1,2-a]pyridine scaffolds.
Part 4: Experimental Protocol (Self-Validating)
This protocol utilizes a positive control benchmarking system to ensure assay validity.
Materials & Reagents
-
Matrix: Pooled plasma (Rat/Human/Dog), Na-heparin or EDTA anticoagulant. Note: Avoid citrate if calcium-dependent enzymes are suspected.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Controls:
-
Hydrolysis Positive Control:Procaine or Propantheline (Rapid degradation).
-
Stable Control:Warfarin or Zolpidem (Slow/No degradation).
-
-
Internal Standard (IS): Tolbutamide or Labetalol.
Workflow Diagram
Figure 2: Step-by-step LC-MS/MS plasma stability workflow.
Step-by-Step Methodology
-
Thawing: Thaw plasma rapidly at 37°C to preserve enzyme activity, then store on wet ice.
-
Spiking: Prepare a 1 mM stock of the imidazo[1,2-a]pyridine derivative in DMSO. Dilute into plasma to a final concentration of 1 µM . Ensure final DMSO concentration is < 0.5% to avoid enzyme inhibition.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into a plate containing 200 µL ice-cold Acetonitrile (ACN) spiked with Internal Standard.
-
Processing: Vortex for 5 min, centrifuge at 4000 rpm for 20 min. Inject supernatant onto LC-MS/MS.
Data Calculation
Calculate the percent remaining at each time point relative to
Validation Criteria:
-
Procaine
must be < 20 min (Human plasma). -
Zolpidem
must be > 120 min.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on ADME assays and plasma stability protocols).
-
Kang, S., et al. (2014). "Structure–activity relationship of imidazo[1,2-a]pyridine-3-carboxamides as anti-tuberculosis agents." Journal of Medicinal Chemistry. (Demonstrates the stability superiority of amides over esters in this scaffold).
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Standard regulatory framework for LC-MS validation).
-
Fersing, C., et al. (2019). "In vitro and in vivo evaluation of 3-nitroimidazo[1,2-a]pyridine derivatives as potential agents for the treatment of Leishmaniasis." European Journal of Medicinal Chemistry. (Discusses metabolic liabilities of nitro-substituted derivatives).
-
Palmer, A. M., et al. (2012). "Imidazo[1,2-a]pyridines: Orally active positive allosteric modulators of the metabotropic glutamate 2 receptor."[3] Journal of Medicinal Chemistry. (Provides PK data and stability optimization for CNS active derivatives).
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [edgccjournal.org]
- 3. Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline proper disposal procedures
In modern drug discovery, imidazo[1,2-a]pyridines serve as privileged nitrogen-fused heterocycles, frequently utilized for their profound pharmacological properties ranging from antiviral to hypnotic activities[1]. However, when this pharmacophore is functionalized with an aniline moiety—as in 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline —the operational risk profile shifts dramatically. Aniline derivatives present severe acute and chronic toxicity risks, necessitating rigorous, RCRA-compliant disposal protocols[2].
As a laboratory professional, understanding the causality behind these safety protocols is critical. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline waste.
Mechanistic Toxicology: The "Why" Behind the Protocol
The danger of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline is driven by the synergistic hazards of its two primary structural moieties:
-
Methemoglobinemia Induction (Aniline Moiety): The aniline group is a potent systemic toxicant. Upon absorption, it oxidizes the ferrous (
) iron in hemoglobin to the ferric ( ) state, forming methemoglobin. This critically impairs the blood's oxygen-carrying capacity, leading to cyanosis, central nervous system depression, and potentially fatal cardiovascular collapse[3][4]. -
Enhanced Dermal Penetration (Imidazopyridine Moiety): The imidazo[1,2-a]pyridine ring is highly lipophilic[1]. This lipophilicity acts as a permeation enhancer, significantly accelerating the transdermal absorption rate of the toxic aniline group compared to unsubstituted aniline. Consequently, standard latex gloves offer insufficient protection; double-gloving with nitrile or neoprene is mandatory.
Quantitative Hazard Profile
Summarizing the physicochemical and toxicological data is essential for establishing baseline safety parameters before initiating disposal workflows.
| Hazard Parameter | Value / Characteristic | Operational Causality & Mitigation |
| Primary Health Hazard | Methemoglobinemia / Cyanosis | Oxidizes |
| Target Organs | Blood, Liver, Kidneys, CNS | Chronic exposure causes hemolysis. Mandates handling exclusively in a certified fume hood[3][5]. |
| Chemical Stability | Light & Air Sensitive | Degrades into reactive azo/quinoid polymers. Mandates waste storage in amber glass or opaque HDPE[3][4]. |
| RCRA Waste Code | U012 (Aniline base) / Toxic | Legally classified as hazardous waste. Prohibits drain disposal; requires commercial incineration[5][6]. |
| Environmental Toxicity | Highly toxic to aquatic life | Mandates a strict zero-discharge policy to municipal sewers and secondary containment during transport[4]. |
Step-by-Step Disposal Methodologies
Every procedure below is designed as a self-validating system , ensuring that safety checks are intrinsically tied to the operational steps.
Protocol 1: Point-of-Generation Segregation & Containment
-
Step 1: Chemical Compatibility & Quenching
-
Action: Ensure all reactive intermediates are fully quenched before containerization. Strictly segregate this aniline derivative from strong oxidizers (e.g., nitric acid, hydrogen peroxide, perchloric acid).
-
Causality: Aniline derivatives are electron-rich aromatic systems. Mixing them with oxidizers triggers violent, exothermic reactions that rapidly off-gas toxic nitrogen oxide (
) fumes[5][7]. -
Validation Check: Has the reaction mixture returned to ambient temperature, and is the waste stream verified free of oxidizers?
-
-
Step 2: Container Selection
-
Action: Transfer the waste into an amber glass bottle or a high-density polyethylene (HDPE) carboy.
-
Causality: Anilines are highly sensitive to light and air. UV exposure catalyzes their degradation into highly colored, polymeric azo or quinoid structures, which can complicate downstream waste profiling and increase pressure inside the vessel[3][5].
-
Validation Check: Is the container opaque or UV-blocking, and is the material chemically compatible?
-
Protocol 2: Satellite Accumulation Area (SAA) Management
-
Step 1: RCRA-Compliant Labeling
-
Action: Affix a standard "Hazardous Waste" label the moment the first drop or grain of waste enters the container[8]. Write the full chemical name: "4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline".
-
Causality: The EPA strictly prohibits the use of structural abbreviations, acronyms, or generic formulas on waste labels to ensure emergency responders can instantly identify the hazard during a spill[8][9].
-
Validation Check: Does the label explicitly state "Hazardous Waste" and the full, unabbreviated chemical name?
-
-
Step 2: Vapor Control and Sealing
-
Action: Keep the container tightly sealed with an intact screw cap at all times, except when actively adding waste[9].
-
Causality: Anilines possess a distinct vapor pressure. Chronic inhalation of fugitive emissions leads to red blood cell hemolysis and bone marrow stimulation[3][7].
-
Validation Check: Is the cap securely tightened immediately after the funnel is removed?
-
Protocol 3: Final Decommissioning & EHS Transfer
-
Step 1: Volume Monitoring & EHS Notification
-
Action: Monitor the SAA strictly. Submit a chemical waste removal request via your Environmental Health and Safety (EHS) portal once the container reaches 90% capacity or the regulatory time limit is reached[9][10].
-
Causality: RCRA regulations limit SAA storage to 55 gallons of standard hazardous waste or 1 quart of acutely hazardous waste to minimize the catastrophic potential of a localized fire or spill[2][9].
-
Validation Check: Is the container below the regulatory volume limit and within the permitted accumulation timeframe?
-
-
Step 2: Commercial Incineration Routing
-
Action: Ensure the waste is routed exclusively for high-temperature commercial incineration.
-
Causality: Landfilling or drain disposal is strictly prohibited. Aniline derivatives are highly toxic to aquatic life and pose severe groundwater contamination risks[4][6]. Incineration safely destroys the heterocyclic rings, converting them into manageable combustion byproducts.
-
Validation Check: Has EHS confirmed the waste profile is designated for incineration (Zero Drain Disposal)?
-
Operational Waste Routing Workflow
Figure 1: Operational workflow for the segregation and RCRA-compliant disposal of aniline waste.
References
-
Title: Material Safety Data Sheet: Aniline | Source: abdurrahmanince.net | URL: 3
-
Title: Safety Data Sheet (SDS) Aniline | Source: lps.org | URL: 5
-
Title: Product Safety Assessment: Aniline | Source: lanxess.com | URL: 4
-
Title: Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides | Source: mdpi.com | URL: 1
-
Title: Safety Data Sheet Aniline | Source: amosenterprise.com | URL: 7
-
Title: EPA Rules For Hazardous Waste Management: A Primer on RCRA | Source: hetiservices.com | URL: 2
-
Title: Hazardous Waste Disposal Procedures | The University of Chicago | Source: uchicago.edu | URL: 8
-
Title: Hazardous Waste Management Manual - New Mexico State University | Source: nmsu.edu | URL: 6
-
Title: CO-LS-PR-03 Chemical Safety Procedure | Source: uta.edu | URL: 10
-
Title: Laboratory Hazardous Waste Disposal Guidelines | Central Washington University | Source: cwu.edu | URL: 9
Sources
- 1. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 2. EPA Rules For Hazardous Waste Management: A Primer on RCRA – Hydro-Environmental Technologies Inc. [hetiservices.com]
- 3. abdurrahmanince.net [abdurrahmanince.net]
- 4. lanxess.com [lanxess.com]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. | New Mexico State University [safety.nmsu.edu]
- 7. amosenterprise.com [amosenterprise.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. UTA Policies and Procedures [policy.uta.edu]
Navigating the Safe Handling of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. Among these, 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline, a molecule of interest within medicinal chemistry, requires a robust understanding of its handling and disposal to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Hazard Assessment: Understanding the Risks
The primary known hazards associated with the closely related 4-(Imidazo[1,2-a]pyrid-2-yl)aniline are skin irritation, serious eye irritation, and potential respiratory irritation.[1] The aniline component suggests a potential for toxicity if absorbed through the skin or ingested.[2][3][4] Furthermore, some imidazopyridine derivatives have been shown to exhibit cytotoxicity, with potential for liver and spleen toxicity at higher doses in animal studies. Therefore, it is prudent to handle 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline with a high degree of caution.
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Potential for Systemic Toxicity: Due to the aniline structure, absorption through the skin or ingestion could lead to systemic effects.
-
Chemical Incompatibility: This compound may react with strong oxidizing agents, acids, and alkalis.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Chemical splash goggles. | Offers superior protection against splashes and airborne particles compared to safety glasses. |
| Body Protection | A lab coat worn buttoned. | Protects personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of airborne particles. |
Safe Handling Protocol: A Step-by-Step Approach
Adherence to a strict operational plan is paramount for minimizing risk. The following workflow outlines the essential steps for safely handling 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline.
Caption: Workflow for the safe handling of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline.
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure, a swift and correct response is crucial.
Exposure Response Plan
Caption: Immediate response plan for accidental exposure.
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline and any contaminated materials is a critical final step. As a heterocyclic amine, it should be treated as hazardous chemical waste.
Waste Disposal Workflow:
-
Segregation: Collect all waste containing the compound, including contaminated gloves, paper towels, and glassware, in a designated, clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline".
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Never pour chemical waste down the drain.
By integrating these safety protocols into your laboratory workflow, you can confidently and safely handle 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline, ensuring the well-being of yourself and your colleagues while advancing your research goals.
References
- Aniline. (n.d.). Standard Operating Procedure for Laboratories. Retrieved from Rutgers University Environmental Health and Safety.
- Aniline. (2008). Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Aniline. (n.d.). Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC).
- Fisher Scientific. (2025). Safety Data Sheet: 4-(Imidazo[1,2-a]pyrid-2-yl)aniline.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
